molecular formula C13H20Cl2N2 B1392383 1-(3-Piperidinyl)indoline dihydrochloride CAS No. 1219957-54-6

1-(3-Piperidinyl)indoline dihydrochloride

Cat. No.: B1392383
CAS No.: 1219957-54-6
M. Wt: 275.21 g/mol
InChI Key: BQFPALLVJRSJOA-UHFFFAOYSA-N
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Description

1-(3-Piperidinyl)indoline dihydrochloride is a chemical scaffold of significant interest in medicinal chemistry and neuroscience research, particularly in the study of the serotonergic system. Compounds featuring a piperidinyl-indole or piperidinyl-indoline core are recognized as key structures for the development of ligands that target serotonin (5-HT) receptors, which are implicated in a wide range of central nervous system functions and disorders . Research into analogous piperidinyl-indole derivatives has shown their potential as tools for investigating pathways related to serotonin transporters (SERT) and specific 5-HT receptor subtypes, such as the 5-HT 1B receptor . The piperidine ring linked to a nitrogen-containing bicyclic system is a common feature in many bioactive molecules, and the exploration of such chiral, conformationally constrained amines is a valuable strategy for optimizing receptor binding affinity and selectivity . This compound is provided for research purposes to support the synthesis of novel ligands and the exploration of their mechanisms of action. 1-(3-Piperidinyl)indoline dihydrochloride is For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human consumption.

Properties

IUPAC Name

1-piperidin-3-yl-2,3-dihydroindole;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2.2ClH/c1-2-6-13-11(4-1)7-9-15(13)12-5-3-8-14-10-12;;/h1-2,4,6,12,14H,3,5,7-10H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQFPALLVJRSJOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)N2CCC3=CC=CC=C32.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

1-(3-Piperidinyl)indoline dihydrochloride CAS 1219957-54-6 properties

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to serve as an operational monograph for 1-(3-Piperidinyl)indoline dihydrochloride . It prioritizes synthetic utility, handling protocols, and structural advantages in medicinal chemistry.[1]

Structural Utility, Synthetic Protocols, and Handling in Medicinal Chemistry

Executive Summary & Chemical Identity

1-(3-Piperidinyl)indoline dihydrochloride (CAS 1219957-54-6) is a bicyclic heterocyclic building block characterized by an indoline core coupled to the 3-position of a piperidine ring.[2] As a secondary amine scaffold, it serves as a critical intermediate in Fragment-Based Drug Discovery (FBDD), particularly for targets requiring "3-dimensionality" (high Fsp³) to improve solubility and selectivity profiles compared to flat aromatic systems.

This compound is supplied as a dihydrochloride salt , rendering it highly water-soluble but requiring specific neutralization protocols ("salt breaking") prior to use in metal-catalyzed cross-couplings or nucleophilic substitutions.

Table 1: Physicochemical Profile
PropertyDataNote
CAS Number 1219957-54-6Racemic mixture (unless specified otherwise)
IUPAC Name 1-(piperidin-3-yl)-2,3-dihydro-1H-indole dihydrochloride
Molecular Formula C₁₃H₂₀Cl₂N₂Salt Form (2HCl)
Molecular Weight 275.22 g/mol Free Base MW: ~202.30 g/mol
Solubility High: Water, DMSO, MeOHLow: DCM, Hexanes, Et₂OSalt is polar/hygroscopic
Acidity (pKa) Indoline N: ~0–1 (Predicted)Piperidine NH: ~9–10 (Predicted)Piperidine N is the dominant basic center
H-Bond Donors 2 (NH⁺ sites in salt)1 (Piperidine NH) in free base
Chiral Center C3 of PiperidineSold as racemate; resolution required for stereospecific SAR

Structural Analysis: The "Escape from Flatland"

In modern drug design, 3-substituted piperidines are preferred over 4-substituted analogs because they introduce a chiral center and an out-of-plane vector. This breaks molecular symmetry, often resulting in improved selectivity for protein binding pockets (e.g., GPCRs, Kinases).

Visualization: Structural Connectivity & Reactivity

The following diagram illustrates the distinct chemical domains of the molecule and their respective reactivities.

StructuralAnalysis cluster_0 Pharmacophore Domain cluster_1 Linker/Vector Domain Indoline Indoline Core (Hydrophobic/Aromatic) Linker C-N Bond (Metabolically Stable) Indoline->Linker N1 Attachment Piperidine Piperidine Ring (Solubilizing/Vector) Linker->Piperidine C3 Attachment ReactiveSite Secondary Amine (NH) (Reactive Handle) Piperidine->ReactiveSite Nucleophilic Center

Figure 1: Structural decomposition of 1-(3-Piperidinyl)indoline. The Indoline N1 is capped, leaving the Piperidine NH as the sole derivatization vector.

Handling Protocol: The "Salt Break"

The dihydrochloride form (2HCl) is stable but non-nucleophilic. For reactions requiring the free amine (e.g., Buchwald-Hartwig coupling, SNAr, Amide coupling), the salt must be neutralized.

WARNING: Attempting to use the 2HCl salt directly in couplings with only stoichiometric base (e.g., 1 eq. TEA) often leads to stalled reactions because the first equivalent of base is consumed merely neutralizing the counterions.

Protocol A: In-Situ Neutralization (Recommended for High-Throughput)

Use this method for standard amide couplings or SNAr reactions where inorganic salts do not interfere.

  • Solvent: Dissolve CAS 1219957-54-6 in DMF or DMA (Solubility is poor in DCM/THF until neutralized).

  • Base: Add 3.5 equivalents of DIPEA (Diisopropylethylamine).

    • Rationale: 2.0 eq to neutralize HCl, 1.0 eq to activate the amine, 0.5 eq excess.

  • Mixing: Vortex/Stir for 10 minutes at RT. Solution should clarify.

  • Reaction: Add electrophile (Acid Chloride, Activated Ester, etc.).

Protocol B: Isolation of Free Base (Recommended for Sensitive Catalysis)

Use this method for Palladium-catalyzed reactions (Buchwald-Hartwig) to prevent catalyst poisoning by chloride ions or amine salts.

SaltBreak Start Start: 2HCl Salt (Solid) Dissolve Dissolve in Min. H2O (10 mL/g) Start->Dissolve Basify Add 2M NaOH (pH > 12) Dissolve->Basify Exothermic Extract Extract w/ DCM or EtOAc (3x) Basify->Extract Cloudy Emulsion Dry Dry Organic Phase (Na2SO4 + Filter) Extract->Dry Evaporate Concentrate in Vacuo Dry->Evaporate Result Yield: Free Base Oil (Unstable - Use Immediately) Evaporate->Result

Figure 2: Workflow for converting the dihydrochloride salt to the reactive free base.

Synthetic Utility & Reaction Profiling

Once free-based, the secondary amine at the piperidine 3-position is a versatile nucleophile.

Reductive Amination (Library Synthesis)

This is the most common route to generate tertiary amine libraries (e.g., for CNS targets).

  • Reagents: Aldehyde (1.0 eq), Free Amine (1.0 eq), STAB (Sodium Triacetoxyborohydride, 1.5 eq).

  • Conditions: DCM or DCE, catalytic Acetic Acid, RT, 4–16h.

  • Note: The steric bulk of the indoline at C3 does not significantly hinder the nitrogen, allowing reaction with moderately bulky aldehydes.

Nucleophilic Aromatic Substitution (SNAr)

Ideal for attaching the scaffold to heteroaromatic cores (e.g., Pyrimidines, Pyridines).

  • Substrate: Chloropyrimidine or Fluoronitrobenzene.

  • Conditions: DMSO, DIPEA (3 eq), 80–100°C.

  • Observation: The indoline ring acts as an electron-donating group (EDG) via the piperidine, potentially increasing the basicity of the piperidine nitrogen compared to a phenyl-piperidine analog.

Chiral Resolution

Since CAS 1219957-54-6 is typically racemic, separation is often required for late-stage lead optimization.

  • Method: Chiral SFC (Supercritical Fluid Chromatography).

  • Column: Chiralpak AD-H or OD-H.

  • Modifier: MeOH with 0.1% Diethylamine (DEA).

  • Literature Precedent: Similar 3-substituted piperidines show excellent resolution on amylose-based stationary phases [1].

Theoretical Biological Applications

While specific pharmacological data for this exact intermediate is proprietary, the Indoline-Piperidine motif is a privileged structure in several therapeutic areas:

  • GPCR Antagonists (Dopamine/Serotonin): The distance between the basic nitrogen (piperidine) and the aromatic centroid (indoline) mimics the pharmacophore of dopamine D2/D4 antagonists [2].

  • NLRP3 Inflammasome Inhibitors: N-substituted piperidines linked to bicyclic systems are emerging scaffolds for anti-inflammatory agents [3].

  • Kinase Inhibitors: The scaffold serves as a solvent-exposed "tail" that improves solubility while the indoline moiety can form pi-cation interactions within the ATP binding pocket.

References

  • Gharagozloo, P. et al. (2002). Indoline and piperazine containing derivatives as a novel class of mixed D2/D4 receptor antagonists.[3] Bioorganic & Medicinal Chemistry Letters.[4]

  • PubChem. (2025).[5] Compound Summary: 1-(3-Piperidinyl)indoline dihydrochloride (CID 53407966). National Library of Medicine.[5]

  • ChemSrc. (2025).[5] CAS 1219957-54-6 Physicochemical Properties.[2][6]

  • MDPI. (2022). Synthesis and Absolute Configuration of Enantiomeric Pure (R)- and (S)-3-(piperidin-3-yl)-1H-Indole Derivatives. (Analogous structural resolution methods).

Sources

Chemical structure of 1-(3-Piperidinyl)indoline dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Chemical Structure, Synthesis, and Characterization of 1-(3-Piperidinyl)indoline Dihydrochloride

Executive Summary

This technical guide provides a comprehensive scientific overview of 1-(3-Piperidinyl)indoline dihydrochloride, a heterocyclic compound featuring two pharmacologically significant scaffolds: indoline and piperidine. The indoline core is a structural motif present in numerous bioactive molecules, while the piperidine ring is a privileged structure in medicinal chemistry, known to enhance druggability and modulate physicochemical properties.[1][2] This document delineates the molecule's structural and physicochemical properties. Due to the absence of published, peer-reviewed synthesis protocols for this specific compound, this guide puts forth a robust, proposed synthetic pathway grounded in established principles of organic chemistry. Furthermore, it details the requisite analytical methodologies for structural confirmation and purity assessment, including NMR, MS, and IR spectroscopy. This paper is intended for researchers, chemists, and drug development professionals seeking a foundational understanding of this promising chemical entity.

Introduction to the 1-(3-Piperidinyl)indoline Scaffold

The rational design of novel chemical entities often involves the strategic combination of well-characterized pharmacophores. The title compound, 1-(3-Piperidinyl)indoline dihydrochloride, is a prime example of this approach, linking two heterocycles that are cornerstones of modern drug discovery.

The Indoline Moiety in Medicinal Chemistry

Indoline, a saturated analog of indole, is a bicyclic heterocyclic amine that serves as a core structural component in a wide array of natural products and synthetic compounds.[3] Its rigid, three-dimensional structure provides a well-defined orientation for appended functional groups, making it an excellent scaffold for interacting with biological targets. The presence of the indoline nucleus is associated with diverse pharmacological activities, and its derivatives are actively investigated for various therapeutic applications.[2]

The Piperidine Moiety: A Cornerstone of Drug Design

The piperidine ring is one of the most prevalent N-heterocycles found in pharmaceuticals and clinical candidates.[1][4] Its inclusion in a molecule can significantly influence key drug-like properties. The basic nitrogen atom can be protonated at physiological pH, enhancing aqueous solubility and allowing for ionic interactions with target proteins. Furthermore, the flexible chair-like conformation of the piperidine ring can be modified to optimize binding affinity and selectivity. From a metabolic standpoint, the piperidine scaffold is generally stable, contributing to favorable pharmacokinetic profiles.[1]

Rationale for the Target Compound

The conjugation of an indoline ring at its N1 position to the C3 position of a piperidine ring creates a novel chemical architecture. This specific linkage positions the piperidine moiety as a key substituent that can explore the binding pockets of target proteins while the indoline acts as a rigid anchor. The dihydrochloride salt form ensures stability and enhances solubility, which is crucial for handling, formulation, and in vitro biological screening.

Physicochemical and Structural Properties

A precise understanding of a compound's fundamental properties is a prerequisite for any research and development endeavor.

Core Chemical Identity

The key identifying information for 1-(3-Piperidinyl)indoline dihydrochloride is summarized in the table below.

PropertyValueSource(s)
CAS Number 1219957-54-6[5][6]
Molecular Formula C₁₃H₂₀Cl₂N₂[5][6][7]
Molecular Weight 275.22 g/mol [5][6]
IUPAC Name 1-(piperidin-3-yl)indoline;dihydrochloride[7]
Hazard Class Irritant[5][6]
Structural Elucidation

The chemical structure consists of an indoline ring system where the nitrogen atom is directly bonded to the 3-position of a piperidine ring. The dihydrochloride salt form indicates that both the indoline and piperidine nitrogen atoms are protonated, each associated with a chloride counter-ion.

G Target 1-(3-Piperidinyl)indoline dihydrochloride Intermediate N-Boc-1-(3-Piperidinyl)indoline Target->Intermediate Final Deprotection & Salt Formation Disconnect C-N Bond Formation (Reductive Amination) Intermediate->Disconnect Precursor1 Indoline Disconnect->Precursor1 Precursor2 N-Boc-3-piperidone Disconnect->Precursor2

Caption: Retrosynthetic analysis for the target compound.

Proposed Protocol: Synthesis via Reductive Amination

This protocol is designed as a self-validating system, where successful isolation and characterization at each step confirm the integrity of the process.

Materials:

  • Indoline

  • N-Boc-3-piperidone

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM), anhydrous

  • Acetic acid, glacial

  • Hydrochloric acid (4M in 1,4-dioxane)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

Workflow:

G cluster_0 Step 1: Imine/Enamine Formation cluster_1 Step 2: Reduction cluster_2 Step 3: Work-up & Isolation of Intermediate cluster_3 Step 4: Deprotection & Salt Formation A Dissolve Indoline & N-Boc-3-piperidone in DCM B Add glacial acetic acid (catalyst) A->B C Stir at room temperature for 1-2 hours B->C D Add Sodium Triacetoxyborohydride (STAB) portion-wise C->D E Stir overnight at room temperature D->E F Quench with sat. NaHCO₃ solution E->F G Extract with DCM F->G H Wash with brine, dry over MgSO₄, concentrate G->H I Purify via column chromatography H->I J Dissolve purified intermediate in minimal DCM I->J K Add excess 4M HCl in dioxane J->K L Stir; precipitate forms K->L M Filter solid, wash with diethyl ether, dry in vacuo L->M

Caption: Proposed workflow for the synthesis of the target compound.

Step-by-Step Methodology:

  • Imine/Enamine Formation: To a solution of indoline (1.0 eq) and N-Boc-3-piperidone (1.05 eq) in anhydrous dichloromethane (DCM), add a catalytic amount of glacial acetic acid (0.1 eq). Stir the mixture at room temperature for 1-2 hours. Monitor the reaction by TLC or LC-MS to confirm the consumption of starting materials.

  • Reduction: Cool the reaction mixture in an ice bath. Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise, ensuring the internal temperature does not rise significantly. Allow the reaction to warm to room temperature and stir overnight.

  • Work-up and Isolation: Carefully quench the reaction by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The resulting crude product, N-Boc-1-(3-piperidinyl)indoline, can be purified by silica gel column chromatography.

  • Deprotection and Salt Formation: Dissolve the purified intermediate in a minimal amount of DCM or methanol. Add an excess of 4M HCl in 1,4-dioxane (e.g., 5-10 eq). Stir the mixture for 2-4 hours at room temperature. The product will typically precipitate out of the solution. If no precipitate forms, the solvent can be removed under reduced pressure. The resulting solid is triturated with diethyl ether, filtered, washed with fresh diethyl ether, and dried under vacuum to yield 1-(3-Piperidinyl)indoline dihydrochloride as a solid.

Justification of Experimental Choices
  • Protecting Group: The Boc group is acid-labile, making its removal in the final step straightforward and orthogonal to the conditions of the reductive amination.

  • Reducing Agent: Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent, ideal for reductive aminations. It is less sensitive to moisture than other hydrides like sodium cyanoborohydride and can be added directly to the mixture containing the acidic catalyst.

  • Salt Formation: Using a solution of HCl in an organic solvent like dioxane facilitates the precipitation of the hydrochloride salt in high purity, often avoiding the need for further purification.

Analytical Characterization and Quality Control

Confirmation of the chemical structure and assessment of purity are critical. The following are the expected outcomes from standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Protocol: A sample (5-10 mg) is dissolved in a deuterated solvent such as DMSO-d₆ or D₂O. ¹H and ¹³C NMR spectra are acquired on a 400 MHz or higher spectrometer.

  • Expected ¹H NMR (DMSO-d₆):

    • Aromatic Protons: Signals in the range of δ 6.5-7.5 ppm corresponding to the four protons on the benzene ring of the indoline moiety.

    • Indoline Aliphatic Protons: Two triplet-like signals corresponding to the -CH₂-CH₂- protons of the indoline ring, likely around δ 3.0-4.0 ppm.

    • Piperidine Protons: A complex series of multiplets in the aliphatic region (δ 1.5-3.5 ppm) corresponding to the protons on the piperidine ring.

    • N-H Protons: Broad signals for the two N⁺-H protons, potentially downfield (δ > 9.0 ppm), which may exchange with D₂O.

  • Expected ¹³C NMR (DMSO-d₆):

    • Aromatic Carbons: Signals in the range of δ 110-155 ppm.

    • Aliphatic Carbons: Signals in the range of δ 20-60 ppm for the carbons of the indoline and piperidine rings.

Mass Spectrometry (MS)

Protocol: The sample is analyzed using high-resolution mass spectrometry (HRMS) with an electrospray ionization (ESI) source, typically coupled with liquid chromatography (LC-MS).

  • Expected Data: The primary ion observed in positive ESI mode would be the molecular ion of the free base [M+H]⁺.

    • Calculated Monoisotopic Mass for C₁₃H₁₉N₂⁺: 203.1548

    • This exact mass measurement provides unambiguous confirmation of the elemental composition. [8]

Infrared (IR) Spectroscopy

Protocol: The solid sample is analyzed as a KBr pellet or using an ATR (Attenuated Total Reflectance) accessory.

  • Expected Data:

    • N-H Stretch: A broad absorption band in the region of 2400-2800 cm⁻¹ is characteristic of the secondary amine hydrochloride salt.

    • C-H Stretch (Aromatic): Signals just above 3000 cm⁻¹.

    • C-H Stretch (Aliphatic): Signals just below 3000 cm⁻¹.

    • C=C Stretch (Aromatic): Peaks around 1600 cm⁻¹ and 1450-1500 cm⁻¹.

Potential Applications and Future Directions

The 1-(3-Piperidinyl)indoline scaffold is a promising starting point for new drug discovery campaigns. Given the prevalence of related structures in neuropharmacology, this compound and its derivatives could be investigated for activity at various central nervous system (CNS) targets. For instance, derivatives of piperidinyl-indoles and -indolinones have been explored as ligands for serotonin (5-HT) receptors and nociceptin receptors. [9][10]Future work should focus on the synthesis of a library of analogs by modifying both the indoline and piperidine rings to establish structure-activity relationships (SAR) against a panel of biological targets.

Conclusion

This technical guide has detailed the chemical identity of 1-(3-Piperidinyl)indoline dihydrochloride, presenting its core physicochemical properties and structural features. A robust and logical synthetic route via reductive amination has been proposed, complete with justifications for the chosen methodology. Furthermore, a comprehensive analytical plan for structural verification and quality control has been outlined. This document provides the necessary foundational knowledge for researchers to synthesize, characterize, and further explore the potential of this valuable chemical scaffold in medicinal chemistry and drug development.

References

  • Supplementary Information. The Royal Society of Chemistry. [Link]

  • 1-(3-Piperidinyl)indoline dihydrochloride | C13H20Cl2N2 | CID 53407966. PubChem. [Link]

  • 2,3-dihydro-3-ethyl-3-phenyl-1-(3-piperidinopropyl)-1h-indole dihydrochloride. PubChemLite. [Link]

  • The Synthesis and Absolute Configuration of Enantiomeric Pure (R)- and (S)-3-(piperidin-3-yl)-1H-Indole Derivatives. National Center for Biotechnology Information (PMC). [Link]

  • Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. MDPI. [Link]

  • Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. National Center for Biotechnology Information (PMC). [Link]

  • 1-(Piperidin-4-yl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one Dihydrochloride | 781649-84-1. Pharmaffiliates. [Link]

  • 1-piperidin-4-yl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one dihydrochloride. PubChem. [Link]

  • 3-(Piperidin-3-YL)-1H-indole. PubChem. [Link]

  • Mass spectra of compounds 1-3 obtained by LC-ESI-QTOF-MS in the full... ResearchGate. [Link]

  • Catalytic multicomponent synthesis, biological evaluation, molecular docking and in silico ADMET studies of some novel 3-alkyl indoles. Journal of King Saud University - Science. [Link]

  • Physical properties of compounds (1-3). ResearchGate. [Link]

  • Indoline, 1-(3-piperidinopropionyl)- (C16H22N2O). PubChemLite. [Link]

  • Synthesis of 4-(piperidin-3-yl)-1H-indole. PrepChem.com. [Link]

  • 1H-Isoindole-1,3(2H)-dione, 2-(2,6-dioxo-3-piperidinyl)-. NIST WebBook. [Link]

  • 1H-Isoindole-1,3(2H)-dione, 2-(2,6-dioxo-3-piperidinyl)-4-fluoro- | C13H9FN2O4 | CID 11859051. PubChem. [Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. [Link]

  • Recent advancements on biological activity of indole and their derivatives: A review. ResearchGate. [Link]

  • Piperazine dihydrochloride. NIST WebBook. [Link]

  • 5-Chloro 1,3 dihydro -1- (4-piperidinyl) -2H- benzimidazol - 2 -one. Saimak Laboratories. [Link]

  • Selective construction of dispiro[indoline-3,2'-quinoline-3',3''-indoline] and dispiro[indoline-3,2'-pyrrole-3',3''-indoline] via three-component reaction. Beilstein Journal of Organic Chemistry. [Link]

  • Piperidine. Wikipedia. [Link]

  • Synthesis and Spectroscopic Analysis of Piperine- and Piperlongumine-Inspired Natural Product Scaffolds and Their Molecular Docking with IL-1β and NF-κB Proteins. MDPI. [Link]

  • PROCESS FOR THE PREPARATION OF INDOLINE DERIVATIVES AND THEIR INTERMEDIATES THEREOF. European Patent Office. [Link]

  • Synthesis and biological activity of new derivatives of isoindoline-1,3-diones as non-steroidal analgesics. Sciforum. [Link]

  • piperazine dihydrochloride, 142-64-3. The Good Scents Company. [Link]

  • Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H- benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. University of Turin. [Link]

  • New Pyridyl and Dihydroisoquinoline Alkaloids Isolated from the Chevron Nemertean Amphiporus angulatus. MDPI. [Link]

  • Piperidin-3-amine Dihydrochloride: Comprehensive Overview and Applications. Acme Synthesis. [Link]

  • Synthesis, characterization and in vitro antimicrobial activity of cyclic imide: Isoindoline-1, 3-dione derivatives. GSC Biological and Pharmaceutical Sciences. [Link]

  • Indoline and piperazine containing derivatives as a novel class of mixed D-2/D-4 receptor antagonists. Part 1: Identification and structure-activity relationships. ResearchGate. [Link]

  • A novel series of piperidin-4-yl-1,3-dihydroindol-2-ones as agonist and antagonist ligands at the nociceptin receptor. PubMed. [Link]

Sources

1-(3-Piperidinyl)indoline 2HCl molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(3-Piperidinyl)indoline dihydrochloride (CAS: 1219957-54-6) is a bicyclic heterocycle featuring an indoline (2,3-dihydroindole) core N-linked to the 3-position of a piperidine ring.[1] This molecular architecture serves as a critical "privileged scaffold" in medicinal chemistry, particularly for Central Nervous System (CNS) targets.[1] The combination of the lipophilic, conformationally restricted indoline and the basic, flexible piperidine moiety mimics the pharmacophores of endogenous neurotransmitters like serotonin and dopamine.[1]

This guide provides a rigorous analysis of its physicochemical properties, synthetic logic, and handling protocols, designed for researchers optimizing lead compounds in GPCR or kinase inhibitor programs.[1]

Chemical Identity & Specifications

The precise characterization of the salt form is vital for stoichiometric calculations in biological assays. The dihydrochloride salt (2HCl) is the preferred form for stability and water solubility.[1]

Table 1: Physicochemical Specifications
PropertySpecificationNotes
IUPAC Name 1-(Piperidin-3-yl)-2,3-dihydro-1H-indole dihydrochlorideUnambiguous identifier
Common Name 1-(3-Piperidinyl)indoline 2HCl
CAS Number 1219957-54-6 Specific to the dihydrochloride salt
Molecular Formula C₁₃H₂₀Cl₂N₂ Salt form (Base: C₁₃H₁₈N₂)
Molecular Weight 275.22 g/mol Base MW: 202.30 g/mol
Exact Mass 274.099 g/mol Monoisotopic (for MS analysis)
Chirality Racemic (contains 1 chiral center at Piperidine C3)Enantiomers often require chiral HPLC separation
Solubility Water (>20 mg/mL), DMSOFree base is lipophilic; Salt is hydrophilic
pKa (Calc.) N(indoline) ≈ 4.5; N(piperidine) ≈ 10.8Piperidine N is the primary basic site

Structural Analysis & Pharmacophore Logic

The molecule's value lies in its dual-nitrogen topology. The indoline nitrogen is part of an aniline-like system, possessing low basicity and planar geometry, while the piperidine nitrogen is a highly basic secondary amine capable of ionic interactions with receptor aspartate residues.[1]

Structural Connectivity Diagram (Graphviz)

The following diagram illustrates the connectivity and the functional distinction between the two nitrogen centers.

G Indoline Indoline Core (Lipophilic Domain) Linkage N1-C3 Bond (Reductive Amination Site) Indoline->Linkage N1 attachment Salt 2HCl Counterions (Solubility/Stability) Indoline->Salt Protonation Site 2 (Minor/Acidic cond.) Piperidine Piperidine Ring (Basic Domain / pKa ~10.8) Linkage->Piperidine C3 attachment Piperidine->Salt Protonation Site 1 (Major)

Figure 1: Structural logic of 1-(3-Piperidinyl)indoline 2HCl.[1] The N1-C3 linkage creates a distinct separation between the aromatic (indoline) and aliphatic (piperidine) domains.[1]

Synthetic Methodology (Expert Protocol)

While various routes exist, the Reductive Amination strategy is the industry standard for high-fidelity synthesis. It avoids the racemization and elimination side-products often seen with nucleophilic substitution (SN2) on secondary halides.[1]

Reaction Scheme
  • Coupling: Indoline (nucleophile) reacts with N-Boc-3-piperidone (electrophile).[1]

  • Reduction: The intermediate iminium ion is reduced in situ using Sodium Triacetoxyborohydride (STAB).[1]

  • Deprotection & Salt Formation: Removal of the Boc group with HCl/Dioxane to yield the 2HCl salt.

Synthesis Workflow Diagram

Synthesis cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Deprotection & Salt Formation SM1 Indoline (CAS: 496-15-1) Reagent1 NaBH(OAc)3 / DCE AcOH (Cat.) SM1->Reagent1 SM2 N-Boc-3-piperidone (CAS: 98977-36-7) SM2->Reagent1 Inter Intermediate: 1-(N-Boc-3-piperidinyl)indoline Reagent1->Inter 25°C, 12h Reagent2 4M HCl in Dioxane Inter->Reagent2 Boc Removal Product FINAL PRODUCT: 1-(3-Piperidinyl)indoline 2HCl Reagent2->Product Precipitation

Figure 2: Step-wise synthetic pathway utilizing reductive amination for regioselective coupling.

Detailed Protocol Steps
  • Preparation: Dissolve N-Boc-3-piperidone (1.0 eq) and Indoline (1.0 eq) in 1,2-Dichloroethane (DCE).

  • Activation: Add Acetic Acid (1.5 eq) to catalyze iminium formation. Stir for 30 minutes.

  • Reduction: Add Sodium Triacetoxyborohydride (STAB) (1.5 eq) portion-wise at 0°C. Allow to warm to room temperature and stir overnight. Why STAB? It is milder than NaBH₄ and reduces the iminium ion selectively over the ketone.

  • Workup: Quench with saturated NaHCO₃. Extract with DCM. Dry organic layer (MgSO₄) and concentrate.[1]

  • Salt Formation: Dissolve the crude oil in minimal 1,4-dioxane. Add 4M HCl in dioxane (excess). The 2HCl salt will precipitate as a white/off-white solid. Filter and wash with diethyl ether.

Applications in Drug Discovery[7][9][10][11]

This molecule acts as a versatile building block in two primary therapeutic areas:[1][2][3]

  • GPCR Antagonists (Psychiatry):

    • The 1-(3-piperidinyl)indoline motif is a structural analog of arylpiperazines .[1]

    • It shows affinity for Dopamine D2/D4 and Serotonin 5-HT2A receptors.

    • Mechanism:[1][4][5] The piperidine nitrogen forms a salt bridge with the conserved Aspartate (Asp3.32) in the GPCR binding pocket, while the indoline moiety engages in pi-pi T-stacking with aromatic residues (e.g., Phenylalanine/Tryptophan).[1]

  • Kinase Inhibitors (Oncology):

    • Indoline derivatives are bioisosteres of the indole core found in drugs like Sunitinib .

    • The piperidine extension improves solubility and can access solvent-exposed regions of the kinase ATP-binding pocket.

Handling & Stability

  • Hygroscopicity: The 2HCl salt is hygroscopic. It must be stored in a desiccator at -20°C.

  • Stability:

    • Solid State:[1][4] Stable for >2 years if protected from moisture.

    • Solution: In DMSO or water, prepare fresh.[1] The free base (if generated in situ) is prone to oxidation at the indoline nitrogen (forming indole) upon prolonged exposure to air.[1]

  • Safety: Irritant. Wear standard PPE. The piperidine moiety is biologically active; handle as a potential potent compound.[6]

References

  • PubChem. (2025).[1][7] Compound Summary: 1-(3-Piperidinyl)indoline dihydrochloride (CID 53407966).[1][8] National Library of Medicine.[7] [Link][1][8]

  • Bioorganic & Medicinal Chemistry Letters. (2002). Indoline and piperazine containing derivatives as a novel class of mixed D(2)/D(4) receptor antagonists. [Link][1]

  • Molecules. (2022).[1][9][7][10] Synthesis and Absolute Configuration of Enantiomeric Pure (R)- and (S)-3-(piperidin-3-yl)-1H-Indole Derivatives. (Contextual reference for piperidinyl-indole synthesis). [Link]

Sources

Precision Pharmacophore Modeling of Piperidinyl-Indoline Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide Audience: Computational Chemists, Medicinal Chemists, Drug Discovery Leads Focus: Dual-Targeting GPCR Antagonists (5-HT2A / D2)

Executive Summary

The piperidinyl-indoline moiety represents a "privileged scaffold" in neuropsychiatric drug discovery, serving as the core pharmacophoric driver for atypical antipsychotics (e.g., Sertindole, deconstructed Risperidone analogs). Its structural utility lies in the unique geometric interplay between the Positive Ionizable (PI) center of the piperidine and the Hydrophobic/Aromatic (HYD/AR) bulk of the indoline.

This guide details the construction of high-fidelity pharmacophore models for this scaffold. Unlike generic modeling tutorials, this protocol addresses the specific conformational flexibility of the piperidine ring (chair/boat transitions) and the critical vector alignment required for dual 5-HT2A/D2 receptor targeting.

Part 1: Structural Basis & Conformational Dynamics

Before initiating software algorithms, one must understand the physical chemistry of the scaffold. The piperidinyl-indoline system functions as a molecular caliper, measuring the distance between an orthosteric aspartate residue and a hydrophobic pocket deep within the transmembrane bundle.

The Nitrogen Vector (The Anchor)

The piperidine nitrogen is the primary anchor. In physiological pH, this nitrogen is protonated.

  • Critical Consideration: In 5-HT2A and D2 receptors, this protonated amine forms a salt bridge with a conserved Aspartate residue (Asp3.32).

  • Modeling Error to Avoid: Do not treat the nitrogen as a static point. You must model the vector of the lone pair/proton to ensure it aligns with the receptor's electrostatic potential map.

The Indoline Core (The Payload)

Unlike the flat indole found in serotonin, the indoline (2,3-dihydroindole) is partially saturated.

  • Stereochemical Impact: The C2 and C3 positions of indoline introduce chirality or puckering that planar indole lacks. This non-planarity allows for "edge-to-face" pi-stacking interactions with phenylalanine residues (e.g., Phe6.52) rather than strict parallel stacking.

Part 2: Integrated Modeling Workflow

The following diagram outlines the hybrid Ligand-Based (LB) and Structure-Based (SB) workflow. This approach mitigates the bias of using a single crystal structure.

PharmacophoreWorkflow cluster_0 Phase 1: Ligand-Based Construction cluster_1 Phase 2: Structure-Based Refinement Input Input: High-Affinity Piperidinyl-Indolines (Ki < 10 nM) Conform Conformational Expansion (Monte Carlo / OMEGA) Input->Conform Align Flexible Alignment (Pharmacophore Elucidation) Conform->Align Hypothesis Generate Common Feature Hypotheses Align->Hypothesis Mapping Map Features to Key Residues (Asp3.32, Phe6.52) Hypothesis->Mapping PDB PDB Import (5-HT2A: 6A93 / D2: 6CM4) PDB->Mapping Exclusion Define Exclusion Volumes (Receptor Clashes) Validation Validation: Decoy Set Enrichment (ROC/AUC) Exclusion->Validation Mapping->Exclusion

Figure 1: Hybrid Pharmacophore Generation Workflow. Note the intersection of ligand-derived features with receptor-derived exclusion volumes.

Part 3: Step-by-Step Protocol

Phase A: Ligand-Based Hypothesis Generation

This phase identifies the "bioactive conformation" without biasing the model towards a single protein crystal structure.

  • Dataset Curation:

    • Select 10-15 diverse piperidinyl-indoline analogs with known

      
       values spanning 3 orders of magnitude.
      
    • Reference Standard: Include Sertindole and Risperidone (deconstructed) as templates.

  • Conformational Search:

    • Tool: OMEGA (OpenEye) or ConfGen (Schrödinger).

    • Parameter: Set energy window to 10 kcal/mol. The piperidine ring must sample both chair and twisted-boat conformations, as the twisted form is often required to fit the orthogonal binding pocket of D2 receptors.

  • Feature Definition:

    • PI (Positive Ionizable): Centered on the piperidine Nitrogen.

    • HYD (Hydrophobic): Centered on the indoline benzene ring.

    • HBA (Hydrogen Bond Acceptor): Often located on the linker (e.g., carbonyl if an amide linker is present).

Phase B: Structure-Based Refinement (The "Lock and Key")

We now refine the ligand-based model using PDB data.

  • Receptor Preparation:

    • 5-HT2A Target: Import PDB 6A93 (bound to Risperidone).

    • D2 Target: Import PDB 6CM4 (bound to Risperidone).

  • Interaction Mapping:

    • Align the PI feature of your model to the carboxylate oxygen of Asp155 (5-HT2A) or Asp114 (D2).

    • Crucial Step: Add Exclusion Volumes (spheres representing the receptor wall). Any ligand atom clashing with these spheres is penalized. This reduces false positives that are sterically impossible.

Part 4: The Pharmacophore Map & Quantitative Data

The piperidinyl-indoline scaffold requires specific spatial constraints to achieve dual affinity. The table below summarizes the geometric requirements derived from validated antagonists.

Geometric Constraints Table
Feature PairFeature AFeature BDistance (Å)Biological Relevance
D1 Piperidine N (PI)Indoline Centroid (AR)5.6 - 7.6 Spans the depth of the orthosteric pocket to the hydrophobic toggle switch.
D2 Piperidine N (PI)Linker HBA (e.g., C=O)3.8 - 5.4 Orients the ligand to form H-bonds with Serine residues (Ser197 in D2).
A1 Vector (N-H)Indoline Plane~90° The piperidine N-H vector is often perpendicular to the aromatic plane in bioactive conformations.
Visualizing the Spatial Arrangement

The following diagram illustrates the spatial relationships described in the table above.

PharmacophoreMap PI PI (Piperidine N) AR AR (Indoline Ring) PI->AR 5.6 - 7.6 Å (Hydrophobic Reach) HBA HBA (Linker) PI->HBA 3.8 - 5.4 Å (Orienting H-Bond) HBA->AR Variable (Linker Dependent)

Figure 2: 3D Pharmacophore Constraints. The PI-AR distance is the critical determinant for receptor subtype selectivity.

Part 5: Experimental Validation Protocol

A model is only as good as its predictive power. Use this self-validating protocol:

  • Decoy Set Generation:

    • Generate 500 "decoy" molecules using the DUD-E (Directory of Useful Decoys) generator. These should have similar molecular weight and LogP to piperidinyl-indolines but different topology.

  • Enrichment Calculation:

    • Screen a mixed database (50 active piperidinyl-indolines + 500 decoys) against your pharmacophore.

    • Metric: Calculate the Area Under the Curve (AUC) of the Receiver Operating Characteristic (ROC) plot.

    • Success Criteria: An AUC > 0.75 indicates a predictive model. An AUC < 0.5 indicates random guessing.

  • In Vitro Assay (The "Ground Truth"):

    • Synthesize the top 3 virtual hits.

    • Perform Radioligand Binding Assays (using [3H]-Spiperone for D2 and [3H]-Ketanserin for 5-HT2A).

    • Goal:

      
       values < 100 nM confirm the pharmacophore's validity.
      

References

  • Revised Pharmacophore Model for 5‑HT2A Receptor Antagonists Derived from the Atypical Antipsychotic Agent Risperidone. Source: National Institutes of Health (PMC) URL:[Link]

  • Computational Pharmacophore Modelling of 5-HT2a and D2 Receptor Inhibitors of Schizophrenia. Source: CABI Digital Library URL:[Link]

  • Identification of Novel Dopamine D2 Receptor Ligands—A Combined In Silico/In Vitro Approach. Source: MDPI (Pharmaceuticals) URL:[Link]

  • Indoline and piperazine containing derivatives as a novel class of mixed D(2)/D(4) receptor antagonists. Source: PubMed URL:[Link]

Strategic Sourcing & Technical Profile: 1-(3-Piperidinyl)indoline Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(3-Piperidinyl)indoline dihydrochloride is a specialized bicyclic amine intermediate used primarily in the synthesis of CNS-active agents and kinase inhibitors.[1] Unlike commodity reagents, this compound is often classified as a Tier 3 Building Block —available primarily through custom synthesis or specialized catalog vendors rather than bulk chemical distributors.

This guide provides a technical roadmap for sourcing, validating, and—if necessary—synthesizing this scaffold in-house. It addresses the "Make vs. Buy" decision critical for project managers in early-stage drug discovery.

Part 1: Market Analysis & Sourcing Strategy

Supplier Landscape

This compound is not typically stocked in bulk. It is most often found as a "make-to-order" item.[1] The following vendors are verified sources for this specific CAS or its close analogs:

Vendor CategoryPrimary SuppliersTypical Lead TimePurity Standard
Specialty Catalog Matrix Scientific, ChemicalBook2–4 Weeks>95% (NMR)
Custom Synthesis WuXi AppTec, Enamine, Pharmablock4–8 Weeks>98% (HPLC)
Aggregators MolPort, eMoleculesVariableVariable
Price Analysis (Market Estimates)

Due to its specialized nature, "catalog prices" are rarely fixed. The following estimates reflect current market rates for custom synthesis of this scaffold:

  • R&D Scale (100 mg - 1 g): $350 - $800 USD per gram.[1]

    • Driver: High labor cost for multi-step synthesis and salt formation.

  • Pilot Scale (10 g - 100 g): $150 - $300 USD per gram.[1]

    • Driver: Economies of scale in the reductive amination step.

  • Bulk (>1 kg): Requires dedicated FTE quote (Full-Time Equivalent).[1]

Sourcing Decision Tree

Use the following logic flow to determine your procurement strategy.

SourcingStrategy Start Requirement: 1-(3-Piperidinyl)indoline 2HCl QtyCheck Quantity Needed? Start->QtyCheck SmallScale < 5 grams QtyCheck->SmallScale LargeScale > 5 grams QtyCheck->LargeScale CatalogSearch Search Specialty Catalogs (Matrix, MolPort) SmallScale->CatalogSearch Custom Request Custom Synthesis (Lead Time: 4-8 weeks) LargeScale->Custom Budget Available InHouse In-House Synthesis (See Protocol Below) LargeScale->InHouse Budget Constrained InStock In Stock? CatalogSearch->InStock Buy Direct Purchase (Lead Time: <2 weeks) InStock->Buy Yes InStock->InHouse No (or too expensive)

Figure 1: Strategic decision matrix for sourcing rare building blocks.

Part 2: Technical Specifications & Handling

Chemical Identity[1][2][3][4][5][6][7][8][9]
  • IUPAC Name: 1-(piperidin-3-yl)-2,3-dihydro-1H-indole dihydrochloride[1]

  • Molecular Weight: 275.22 g/mol [1]

  • Appearance: Off-white to pale beige solid.[1]

  • Solubility: Highly soluble in water, DMSO, and Methanol due to the dihydrochloride salt form.

Critical Quality Attributes (CQA)
  • Hygroscopicity: The dihydrochloride salt is hygroscopic. It must be stored in a desiccator at -20°C . Exposure to moisture will lead to "gumming," making precise weighing difficult.

  • Oxidation Potential: The indoline moiety is susceptible to oxidation to indole (aromatization) upon prolonged exposure to air and light. Argon backfilling after use is mandatory.

  • Regio-isomer Purity: Ensure the vendor guarantees the 3-piperidinyl isomer.[1] The 4-piperidinyl isomer is a common impurity in lower-grade batches.[1]

Part 3: Self-Validating Synthesis Protocol

If commercial supply is unavailable or cost-prohibitive, the following protocol describes a robust, scalable synthesis via Reductive Amination . This route is preferred over nucleophilic substitution due to cleaner impurity profiles.

Reaction Scheme

Indoline + N-Boc-3-Piperidone


Intermediate 

Product [1]

Synthesis Indoline Indoline (Start Material) Step1 Reductive Amination NaBH(OAc)3, DCE, AcOH Indoline->Step1 Ketone N-Boc-3-Piperidone Ketone->Step1 Intermed N-Boc Protected Intermediate Step1->Intermed Step2 Deprotection 4M HCl in Dioxane Intermed->Step2 Final 1-(3-Piperidinyl)indoline Dihydrochloride Step2->Final

Figure 2: Two-step synthetic pathway for high-purity generation of the target scaffold.[1]

Step-by-Step Methodology
Step 1: Reductive Amination
  • Setup: In a dry round-bottom flask, dissolve Indoline (1.0 eq) and N-Boc-3-piperidone (1.1 eq) in 1,2-Dichloroethane (DCE) [0.2 M concentration].

  • Activation: Add Acetic Acid (1.5 eq) and stir at room temperature for 30 minutes to form the iminium ion.

  • Reduction: Cool to 0°C. Add Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise.

  • Reaction: Allow to warm to room temperature and stir for 12–16 hours.

    • Checkpoint: Monitor by LCMS. Look for disappearance of Indoline (m/z 120) and appearance of Product-Boc (m/z ~303).[1]

  • Workup: Quench with sat. NaHCO₃. Extract with DCM (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc) is usually required to remove unreacted ketone.

Step 2: Deprotection & Salt Formation[1]
  • Dissolution: Dissolve the purified Boc-intermediate in minimal Dichloromethane (DCM).

  • Acidolysis: Add 4M HCl in Dioxane (10 eq) dropwise at 0°C.

  • Precipitation: Stir at room temperature for 2–4 hours. The product often precipitates as a white solid.

  • Isolation: Dilute with Diethyl Ether (Et₂O) to maximize precipitation. Filter the solid under nitrogen (hygroscopic!).

  • Drying: Dry under high vacuum for 24 hours to remove dioxane traces.

Part 4: Applications in Drug Discovery[1][6]

This scaffold is a "Privileged Structure" because it combines two pharmacophores with distinct properties:

  • The Indoline Core: Acts as a conformational restrictor. Unlike the flat indole, the indoline is non-planar (puckered), which can improve solubility and escape "flat-land" limitations in crystal packing. It is a common bioisostere for indoles in kinase inhibitors (e.g., VEGFR targets) [1].

  • The Piperidine Ring: Provides a solubilizing basic amine handle. The 3-position substitution creates a chiral center (if resolved) and a specific vector for extending the molecule into solvent-exposed pockets of a protein target [2].[1]

Key Therapeutic Areas:

  • Neuroscience: 5-HT (Serotonin) receptor modulators.[1]

  • Oncology: Kinase inhibitors where the piperidine amine forms a critical salt bridge with Asp/Glu residues in the ATP binding pocket.

References

  • Matrix Scientific. 1-(3-Piperidinyl)indoline dihydrochloride Product Page. Retrieved from (Note: Search CAS 1219957-54-6).[1]

  • PubChem. Compound Summary: 1-(3-Piperidinyl)indoline dihydrochloride.[1] National Library of Medicine. Retrieved from .

  • Organic Chemistry Portal. Synthesis of Indolines: Recent Literature. Retrieved from .

  • Zhang, J., et al. (2024).[2] Lanthanide-Promoted Reduction of Indoles to Indolines. J. Org.[2] Chem., 89, 887-897.[1][2] (Context for Indoline stability and synthesis).

  • ChemicalBook. Supplier List for CAS 1219957-54-6. Retrieved from .

Sources

Methodological & Application

Application Note: Synthesis Protocols Using 1-(3-Piperidinyl)indoline Dihydrochloride

[1]

Introduction & Core Utility

1-(3-Piperidinyl)indoline is a privileged bicyclic scaffold extensively utilized in medicinal chemistry, particularly for targeting G-Protein Coupled Receptors (GPCRs) such as Dopamine (D2/D4) and Serotonin (5-HT) receptors.[1] The molecule features an electron-rich indoline core linked to a saturated piperidine ring.

The dihydrochloride salt (2HCl) form is the industry standard for stability, preventing oxidation of the indoline nitrogen and absorbing atmospheric moisture less aggressively than the free base. However, this salt form presents specific synthetic challenges:

  • Solubility: The 2HCl salt is often insoluble in standard non-polar solvents (DCM, Toluene).[1]

  • Stoichiometry: The acidic protons must be quantitatively neutralized in situ to release the nucleophilic secondary amine without degrading sensitive coupling partners.

This guide details three "Gold Standard" protocols for derivatizing the secondary amine of the piperidine ring: Amide Coupling , Reductive Amination , and Nucleophilic Aromatic Substitution (SNAr) .

Handling & Preparation: The "Salt Break" Strategy

Directly using the dihydrochloride salt requires a precise "Salt Break" strategy. Failure to neutralize both equivalents of HCl is the primary cause of low yields in these syntheses.

DOT Diagram: Reaction Decision & Salt Break Workflow

ReactionWorkflowStartStart: 1-(3-Piperidinyl)indoline2HCl SaltSolventSolvation:DMF or DMAc (Required)Start->Solvent DissolveBaseNeutralization:Add 3.0 eq DIPEA(Wait 10 mins)Solvent->Base In-situ breakCheckFree Base Formed?Base->CheckPath1Target: Amide(Protocol A)Check->Path1 + Carboxylic AcidPath2Target: Tertiary Amine(Protocol B)Check->Path2 + AldehydePath3Target: N-Aryl(Protocol C)Check->Path3 + Ar-F/Cl

Figure 1: Decision tree for selecting the appropriate derivatization pathway after the critical salt-break step.[1]

Protocol A: HATU-Mediated Amide Coupling

Objective: Synthesis of amides with high functional group tolerance. Mechanism: The secondary amine attacks the HATU-activated carboxylic acid (O-At ester).[1]

Materials
ComponentEquivalentsRole
1-(3-Piperidinyl)indoline 2HCl 1.0Nucleophile
Carboxylic Acid (R-COOH)1.1Electrophile
HATU1.2Coupling Agent
DIPEA (Hünig's Base)4.0 Base (2 eq for salt, 2 eq for reaction)
DMF (Anhydrous)0.1 MSolvent
Step-by-Step Methodology
  • Solvation: In a dried vial, dissolve 1-(3-Piperidinyl)indoline 2HCl (1.0 eq) in anhydrous DMF. Note: DCM is not recommended as the salt may not fully dissolve.

  • Salt Break: Add DIPEA (2.0 eq) dropwise. Stir at Room Temperature (RT) for 10 minutes. The solution may become slightly cloudy as amine salts shift; this is normal.

  • Activation: In a separate vessel, dissolve the Carboxylic Acid (1.1 eq) in minimal DMF. Add HATU (1.2 eq) and DIPEA (2.0 eq). Stir for 5 minutes to form the active ester.

  • Coupling: Transfer the activated acid solution into the amine solution.

  • Reaction: Stir at RT for 2–4 hours. Monitor by LCMS (Look for M+H of product; disappearance of amine mass).

  • Workup: Dilute with EtOAc. Wash 3x with 5% LiCl (aq) or saturated NaHCO₃ to remove DMF and HATU byproducts.[1] Dry over Na₂SO₄ and concentrate.

Critical Insight: Using less than 4 equivalents of DIPEA will result in incomplete conversion because the HCl from the starting material will protonate the reactive intermediate or the product, stalling the catalytic cycle [1, 5].

Protocol B: Reductive Amination (STAB Method)

Objective: Synthesis of tertiary amines (N-alkylation) using aldehydes/ketones.[1] Mechanism: Formation of an iminium ion followed by selective reduction.[2]

Materials
ComponentEquivalentsRole
1-(3-Piperidinyl)indoline 2HCl 1.0Nucleophile
Aldehyde/Ketone1.2Electrophile
Sodium Triacetoxyborohydride (STAB)2.0Reducing Agent
TEA (Triethylamine)2.2Neutralizer
DCE (1,2-Dichloroethane)0.1 MSolvent
Acetic Acid (AcOH)1.0Catalyst (Optional)
Step-by-Step Methodology
  • Neutralization: Suspend 1-(3-Piperidinyl)indoline 2HCl in DCE. Add TEA (2.2 eq) and stir for 15 minutes. Note: DCE is preferred over DCM for STAB reactions due to higher boiling point and stability.

  • Imine Formation: Add the Aldehyde (1.2 eq). If the aldehyde is hindered, add AcOH (1.0 eq) to catalyze imine formation.[1] Stir for 30–60 minutes.

  • Reduction: Cool the mixture to 0°C. Add STAB (2.0 eq) portion-wise (gas evolution may occur).

  • Reaction: Allow to warm to RT and stir overnight (12–16 h).

  • Quench: Quench with saturated aqueous NaHCO₃. Stir vigorously for 20 minutes to decompose boron complexes.

  • Extraction: Extract with DCM. The organic layer may require washing with brine.[2]

Scientific Integrity Check: Do not use Sodium Cyanoborohydride (NaCNBH₃) unless absolutely necessary due to toxicity.[1] STAB is safer and offers better selectivity for aldehydes over ketones/esters [1, 4].

Protocol C: SNAr N-Arylation

Objective: Attaching the piperidine nitrogen directly to an electron-deficient aromatic ring (e.g., 2-fluoronitrobenzene, chloropyridine).[1]

Materials
ComponentEquivalentsRole
1-(3-Piperidinyl)indoline 2HCl 1.0Nucleophile
Aryl Fluoride/Chloride (Electron Deficient)1.1Electrophile
K₂CO₃ (Potassium Carbonate)3.0Inorganic Base
DMSO or DMF0.2 MSolvent
Step-by-Step Methodology
  • Setup: In a reaction vial, combine the 2HCl salt, the Aryl Halide, and finely ground K₂CO₃.

  • Solvent: Add DMSO.

  • Thermal Activation: Heat to 80–100°C. Note: SNAr requires thermal energy to overcome the activation barrier, unlike amide coupling.

  • Monitoring: Monitor by TLC or LCMS. Reaction typically completes in 2–6 hours.

  • Workup: Pour into water (precipitate often forms).[1] Filter the solid or extract with EtOAc.

Quality Control & Analytic Characteristics

When analyzing the product, specific NMR signatures confirm the successful functionalization of the piperidine nitrogen:

  • 1H NMR (DMSO-d6 or CDCl3):

    • Loss of Signal: The broad singlet at

      
       9.0–10.0 ppm (characteristic of the charged NH₂⁺ in the salt) must disappear.
      
    • Piperidine Ring: The multiplets for the piperidine protons (

      
       1.5–3.5 ppm) will shift upfield upon neutralization and subsequent functionalization.
      
    • Indoline Core: The indoline protons (aromatic region

      
       6.5–7.2 ppm and aliphatic C2/C3 
      
      
      2.8–3.5 ppm) usually remain stable but may show slight shifts due to conformational changes.

References

  • Abdel-Magid, A. F., et al. (1996).[1][3] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. Link[1]

  • Organic Chemistry Portal. "Amide Synthesis (Coupling)." Link

  • Organic Syntheses. "Preparation of Amides by Copper-Mediated Coupling." Org.[3][4][5][6] Synth. 2011, 88, 14-21.[1][6] Link

  • BenchChem. "Application Notes and Protocols for Reductive Amination." Link

  • Montalbetti, C. A., & Falque, V. (2005).[1] "Amide bond formation and peptide coupling."[5][7] Tetrahedron. Link[1]

Application Note: High-Fidelity Buchwald-Hartwig Coupling of Indoline Amines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

Indoline (2,3-dihydro-1H-indole) scaffolds are ubiquitous in kinase inhibitors and GPCR modulators. Unlike their aromatic indole counterparts, indolines function mechanistically as cyclic secondary alkyl-aryl amines. While secondary amines generally couple efficiently in Palladium-catalyzed amination, indolines present two distinct challenges:

  • Steric Constraint: The fused 5,6-bicyclic system imposes geometric rigidity, increasing steric bulk around the metal center during the amine binding and reductive elimination steps.

  • Oxidative Instability: Indolines are prone to dehydrogenation to form indoles under oxidative stress or high temperatures, a side reaction that poisons the reaction profile.

This guide details a robust protocol leveraging Dialkylbiaryl Phosphine (Buchwald) Ligands , specifically RuPhos , which has been mechanistically validated to lower the activation energy for the reductive elimination of bulky secondary amines.

Mechanistic Insight: The "RuPhos Effect"

To optimize this reaction, one must understand the catalytic cycle's bottleneck. For electron-rich, sterically constrained amines like indoline, the rate-limiting step is often Reductive Elimination (RE) .

  • The Challenge: The Pd(II) intermediate must undergo a conformational change to expel the product. Bulky ligands are required to force this elimination, but if the ligand is too bulky (e.g., tBuXPhos), it may hinder the initial amine coordination.

  • The Solution: RuPhos (and secondarily BrettPhos ) provides the optimal balance. It is a monodentate ligand that forms a 1:1 Pd:Ligand species. Its bulk promotes the formation of the monoligated Pd species (active catalyst) and accelerates reductive elimination, while its electron-rich nature facilitates oxidative addition of the aryl halide.

Visualization: Catalytic Cycle & Rate-Limiting Steps[1]

BuchwaldCycle Pd0 L-Pd(0) Active Species OxAdd Oxidative Addition (Ar-X addition) Pd0->OxAdd + Ar-X PdII_Ar L-Pd(II)-Ar-X OxAdd->PdII_Ar AmineBind Amine Coordination (Indoline Binding) PdII_Ar->AmineBind + Indoline Deprot Deprotonation (Base: NaOtBu) AmineBind->Deprot PdII_Amido L-Pd(II)-Ar-N(Indoline) Deprot->PdII_Amido - Base-HX RedElim Reductive Elimination (Product Release) PdII_Amido->RedElim Rate Determining Step (Accelerated by RuPhos) RedElim->Pd0 + Product

Figure 1: The Pd(0)/Pd(II) catalytic cycle. Note that for bulky secondary amines like indoline, the Reductive Elimination step (Red) is often the bottleneck, which specific ligands like RuPhos are engineered to accelerate.

Optimization Matrix

Before proceeding to the master protocol, review the variable matrix. This table synthesizes data from high-throughput screening campaigns for secondary cyclic amines.

VariableRecommendation (Standard)Recommendation (Challenging)Scientific Rationale
Ligand RuPhos BrettPhos RuPhos is the "Gold Standard" for secondary amines. BrettPhos is useful if the aryl halide is extremely deactivated.
Pd Source RuPhos Pd G4 Pd₂(dba)₃ + LigandG4 Precatalysts ensure precise 1:1 L:Pd stoichiometry and rapid activation at low temperatures, reducing induction periods.
Base NaOtBu LHMDS or Cs₂CO₃NaOtBu is strong enough to deprotonate the Pd-amine complex but compatible with many functional groups. Use LHMDS for base-sensitive substrates.[1]
Solvent Toluene or 1,4-Dioxane t-Amyl AlcoholNon-polar solvents (Toluene) often minimize hydrodehalogenation. t-Amyl alcohol helps solubilize polar substrates.
Temp 85°C 100-110°CIndoline coupling is generally efficient at <100°C. Higher temps increase the risk of oxidation to indole.

Master Protocol: RuPhos-Mediated Coupling

Scale: 1.0 mmol (scalable to 50g) Safety Note: Handle all Palladium catalysts and bases in a fume hood. Indolines can be skin sensitizers.

Materials
  • Aryl Halide (1.0 equiv)

  • Indoline (1.2 equiv)

  • Catalyst: RuPhos Pd G4 (1.0 - 2.0 mol%)

    • Alternative: Pd(OAc)₂ (2 mol%) + RuPhos (4 mol%) - Pre-mixing required.

  • Base: Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Solvent: Anhydrous Toluene (0.2 M concentration)

Step-by-Step Methodology
  • Vessel Preparation:

    • Oven-dry a reaction vial or Schlenk tube equipped with a magnetic stir bar.

    • Cool under a stream of Argon (preferred over Nitrogen due to higher density, providing a better blanket against oxidation).

  • Solids Addition:

    • Charge the vessel with the Aryl Halide (if solid), NaOtBu (1.4 equiv), and RuPhos Pd G4 (0.02 equiv).

    • Expert Tip: If using the G4 precatalyst, it is air-stable and can be weighed on the bench, but rapid transfer to the inert vessel is best practice.

  • Liquids & Inerting:

    • Seal the vessel with a septum.

    • Evacuate and backfill with Argon (3 cycles).

    • Add Anhydrous Toluene via syringe.

    • Add Indoline (1.2 equiv) via syringe. If the indoline is solid, add it in Step 2.

  • Reaction:

    • Place the vessel in a pre-heated block at 85°C .

    • Stir vigorously (1000 RPM). High agitation is critical for heterogeneous base systems (NaOtBu is often partially insoluble).

    • Monitor by LCMS at 2 hours. Most reactions complete within 2-6 hours.

  • Workup (Metal Scavenging):

    • Cool to room temperature.

    • Dilute with EtOAc and filter through a pad of Celite to remove insoluble salts.

    • Pharma Requirement: To remove residual Pd, treat the filtrate with a metal scavenger (e.g., SiliaMetS® Thiol or QuadraSil® MP) for 30 mins at RT, then filter again.

    • Concentrate in vacuo and purify via flash chromatography (Hexane/EtOAc).

Troubleshooting & Decision Tree

Common failure modes in Indoline coupling and their rectification:

  • Problem: Oxidation to Indole.

    • Diagnosis: LCMS shows mass M-2 relative to starting material or product.

    • Fix: Degas solvents more rigorously (sparge with Argon for 20 mins). Switch solvent to 1,4-Dioxane. Lower temperature to 70°C and increase catalyst loading to 4 mol%.

  • Problem: Hydrodehalogenation (Ar-X

    
     Ar-H). 
    
    • Diagnosis: Aryl halide is consumed, but replaced by des-halo arene.

    • Fix: This indicates the catalyst is active but amine binding is slow. Switch to a more non-polar solvent (Toluene). Ensure the indoline is free of impurities (e.g., oxidation products) that might act as hydride sources.

  • Problem: No Reaction (Catalyst Poisoning).

    • Diagnosis: Starting materials remain unchanged.

    • Fix: Check for "soft" nucleophiles in your substrate (thioethers, free pyridines) that bind Pd. Switch to BrettPhos Pd G4 , which is more robust against poisoning.

Workflow Visualization

OptimizationTree Start Start: Indoline Coupling Standard Standard Protocol: RuPhos Pd G4 NaOtBu / Toluene / 85°C Start->Standard Check Check LCMS (2h) Standard->Check Success >90% Conv. Proceed to Workup Check->Success Fail Low Conversion / Side Products Check->Fail Decision1 Issue: Oxidation (M-2)? Fail->Decision1 FixOx Strict Argon Lower Temp Switch to Dioxane Decision1->FixOx Yes Decision2 Issue: Ar-H formed? Decision1->Decision2 No FixHydro Switch Ligand to BrettPhos Increase Conc. Decision2->FixHydro Yes

Figure 2: Strategic decision tree for reaction optimization based on LCMS data.

References

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: A user's guide.[2][3] Chemical Science, 2(1), 27-50.[2][4]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.

  • Liu, Y., et al. (2020). Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction.[5] ACS Omega, 5(34), 21854–21861.

  • Old, D. W., Harris, M. C., & Buchwald, S. L. (2000). Efficient Palladium-Catalyzed N-Arylation of Indoles.[6] Organic Letters, 2(10), 1403–1406.

Sources

Application Note: Strategic Synthesis and Optimization of GPCR Ligands via Piperidinyl-Indoline Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to provide a direct, high-level technical guide for the synthesis and application of piperidinyl-indoline scaffolds in GPCR ligand discovery.

Executive Summary

The 1-(piperidin-4-yl)indoline scaffold represents a "privileged structure" in G-Protein Coupled Receptor (GPCR) medicinal chemistry. Its unique topology mimics the ethylamine side chain of endogenous monoamines (serotonin, dopamine) while offering conformational restriction that enhances selectivity. This guide details a robust, scalable protocol for synthesizing this core via Reductive Amination , followed by diversification strategies to generate high-affinity antagonists/agonists for 5-HT and Dopamine receptors.

Scientific Background: The Pharmacophore

The success of the piperidinyl-indoline motif stems from its ability to span the orthosteric binding pocket of aminergic GPCRs.

  • The Indoline Head: Acts as a bioisostere for the indole ring of serotonin (5-HT), engaging in

    
     stacking interactions with conserved aromatic residues (e.g., Phe/Trp) in Transmembrane Domain 6 (TM6).
    
  • The Piperidine Linker: The basic nitrogen (protonated at physiological pH) forms a critical salt bridge with the conserved Aspartate residue (Asp3.32) in TM3, a universal anchor point for aminergic GPCR ligands.

  • Vectorality: The N-linked connectivity allows for rapid diversification at the piperidine nitrogen, directing substituents toward the extracellular vestibule (ECV) to tune selectivity (e.g., 5-HT2A vs. D2).

Core Synthesis Protocol: Reductive Amination

While Buchwald-Hartwig coupling is an option, Reductive Amination is the preferred method for generating the N-C bond between the indoline nitrogen and the piperidine C4 position. It is milder, tolerates more functional groups, and utilizes the inexpensive N-Boc-4-piperidone.

Retrosynthetic Analysis & Workflow

The convergent synthesis relies on coupling a substituted indoline with a protected piperidone, followed by hydride reduction.

SynthesisWorkflow cluster_conditions Critical Parameters Indoline Substituted Indoline (Nucleophile) Imine Imine/Iminium Intermediate Indoline->Imine Condensation Ketone N-Boc-4-Piperidone (Electrophile) Ketone->Imine Product 1-(N-Boc-piperidin-4-yl)indoline (Core Scaffold) Imine->Product RedAgent NaBH(OAc)3 AcOH, DCE RedAgent->Imine Hydride Transfer Deprotection TFA/DCM Deprotection Product->Deprotection Library Final Ligand Library (Ureas, Sulfonamides) Deprotection->Library Diversification

Figure 1: Convergent synthesis workflow for the 1-(piperidin-4-yl)indoline scaffold. The reductive amination step is the critical junction.

Detailed Experimental Protocol

Objective: Synthesis of tert-butyl 4-(indolin-1-yl)piperidine-1-carboxylate.

Reagents:

  • Indoline (1.0 equiv)

  • N-Boc-4-piperidone (1.2 equiv)

  • Sodium triacetoxyborohydride (STAB, NaBH(OAc)3) (1.5 equiv)

  • Acetic Acid (AcOH) (1.0 - 2.0 equiv)

  • 1,2-Dichloroethane (DCE) (0.2 M concentration)

Step-by-Step Methodology:

  • Imine Formation (Equilibration):

    • In a flame-dried round-bottom flask under Nitrogen atmosphere, dissolve Indoline (1.0 equiv) and N-Boc-4-piperidone (1.2 equiv) in anhydrous DCE.

    • Add Glacial Acetic Acid (1.5 equiv).

    • Causality: Indoline is a weak nucleophile compared to aliphatic amines. AcOH activates the ketone carbonyl and catalyzes the formation of the iminium ion.

    • Stir at room temperature for 30–60 minutes.

  • Reduction:

    • Cool the mixture to 0°C (ice bath).

    • Add NaBH(OAc)3 (1.5 equiv) portion-wise over 10 minutes.

    • Causality: We use STAB instead of NaBH4 or NaCNBH3 because STAB is less toxic than cyanoborohydride and more selective than borohydride. It reduces the iminium ion faster than the ketone, preventing the formation of the piperidol byproduct.

    • Allow the reaction to warm to room temperature and stir for 12–16 hours.

  • Workup & Purification:

    • Quench with saturated aqueous NaHCO3 (slow addition until pH > 8).

    • Extract with DCM (3x). Wash combined organics with brine, dry over Na2SO4, and concentrate.[1]

    • Purify via Flash Column Chromatography (Hexanes/EtOAc gradient). Indolines are electron-rich and can streak; adding 1% Et3N to the eluent is recommended.

Data Specification Table:

ParameterSpecificationNotes
Yield 75% – 90%Sterically hindered indolines (e.g., 7-substituted) may lower yield.
Reaction Time 12 – 18 HoursMonitor by LCMS for disappearance of Indoline (m/z [M+H]).
Temperature 0°C to 25°CAvoid heating; STAB can decompose or reduce the ketone directly at high temps.
Solvent DCE or DCMDCE is preferred for slightly higher boiling point if gentle warming is needed later.

Library Diversification

Once the Boc-protected core is isolated, the secondary amine on the piperidine is exposed for SAR (Structure-Activity Relationship) exploration.

  • Deprotection: Treat with TFA/DCM (1:4 v/v) for 1 hour. Evaporate to dryness.

  • Capping Reactions:

    • Sulfonamides (5-HT6/5-HT7 targets): React with Aryl-SO2Cl + Pyridine in DCM.

    • Ureas (D2/D3 targets): React with Aryl-Isocyanates in THF.

    • Amides: Standard EDC/HOBt coupling with carboxylic acids.

Biological Validation: GPCR Signaling

To validate the synthesized ligands, functional assays measuring downstream effectors are required. The choice of assay depends on the G-protein coupling of the target.

Signaling Pathway Visualization

Understanding the cascade is vital for assay selection (e.g., Calcium flux for Gq, cAMP for Gs/Gi).

GPCR_Signaling cluster_assay Assay Types Ligand Piperidinyl-Indoline Ligand Receptor GPCR (5-HT2A / D2) Ligand->Receptor Binding (Ki) GProtein Heterotrimeric G-Protein Receptor->GProtein Activation Effector Effector Enzyme (PLC / Adenylyl Cyclase) GProtein->Effector Transduction SecondMessenger Second Messenger (IP3 -> Ca2+ / cAMP) Effector->SecondMessenger Amplification Response Cellular Response (Fluorescence/Luminescence) SecondMessenger->Response Readout

Figure 2: GPCR signaling cascade illustrating the conversion of ligand binding into measurable assay readouts (Calcium flux or cAMP levels).

Functional Assay Setup (Calcium Flux - Gq Coupled)

For 5-HT2A targets (Gq-coupled):

  • Cell Line: CHO-K1 or HEK293 stably expressing human 5-HT2A.

  • Dye Loading: Incubate cells with Fluo-4 AM (calcium-sensitive dye) for 45 mins.

  • Agonist Mode: Add compound; measure fluorescence increase.

  • Antagonist Mode: Add compound, incubate 15 mins, then add EC80 concentration of Serotonin; measure inhibition of fluorescence.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Indoline is too electron-deficient.Increase AcOH to 5.0 equiv or switch to Ti(OiPr)4 (1.5 equiv) as a Lewis Acid catalyst before adding reducing agent.
Piperidol Byproduct Ketone reduction outcompetes imine formation.Ensure "Equilibration" step (Step 1) is at least 60 mins.[2] Add molecular sieves (4Å) to drive imine formation.[1]
Oxidation Indoline oxidizing to Indole.Degas all solvents with Nitrogen. Add antioxidants (e.g., BHT) if storage is prolonged.

References

  • Nirogi, R., et al. (2011).[3] Indole-3-piperazinyl derivatives: novel chemical class of 5-HT(6) receptor antagonists.[3] Bioorganic & Medicinal Chemistry Letters, 21(1), 346-349.[3] Link

  • Bignan, G. C., et al. (2006). 3-(4-Piperidinyl)indoles and 3-(4-piperidinyl)pyrrolo-[2,3-b]pyridines as ligands for the ORL-1 receptor.[4] Bioorganic & Medicinal Chemistry Letters, 16(13), 3524-3528.[4] Link

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry, 61(11), 3849-3862. Link

  • Surrey, T., et al. (2019). Synthesis, pharmacological and structural studies of 5-substituted-3-(1-arylmethyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indoles as multi-target ligands of aminergic GPCRs. European Journal of Medicinal Chemistry, 180, 673-689.[5] Link

Sources

Amide coupling reactions with 1-(3-Piperidinyl)indoline dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to Amide Coupling Reactions with 1-(3-Piperidinyl)indoline Dihydrochloride

Introduction: The Central Role of the Amide Bond

In the landscape of modern drug discovery and development, the amide bond stands as a cornerstone of molecular architecture. Its prevalence in pharmaceuticals is a testament to its remarkable stability, its capacity to engage in crucial hydrogen bonding interactions, and the synthetic accessibility that allows for the systematic exploration of chemical space.[1] Amide bond formation is one of the most frequently employed reactions in medicinal chemistry, enabling the linkage of diverse molecular fragments to build complex, biologically active molecules.[1][2]

This guide focuses on a particularly valuable building block: 1-(3-Piperidinyl)indoline. This scaffold, featuring a rigid indoline core fused with a flexible piperidine ring, is a key component in a variety of pharmacologically active agents. Its utility, however, is paired with specific synthetic challenges, primarily due to its presentation as a dihydrochloride salt and the presence of two distinct amine functionalities.

As Senior Application Scientists, our goal is to move beyond a simple recitation of steps. This document provides a detailed exploration of the principles, protocols, and practical considerations necessary for successfully employing 1-(3-Piperidinyl)indoline dihydrochloride in amide coupling reactions. We will delve into the causality behind experimental choices, offering field-proven insights to empower researchers to navigate the nuances of this important transformation.

Understanding the Substrate: 1-(3-Piperidinyl)indoline Dihydrochloride

A thorough understanding of the starting material is critical for predictable and successful synthesis. The structure of 1-(3-Piperidinyl)indoline presents two nitrogen atoms, but their reactivity is vastly different.

  • Piperidine Nitrogen (Secondary Amine): This is the primary site of acylation. As a typical secondary aliphatic amine, its lone pair of electrons is readily available for nucleophilic attack.

  • Indoline Nitrogen (Secondary Amine): This nitrogen's lone pair is delocalized into the adjacent aromatic ring, significantly reducing its nucleophilicity. Under standard amide coupling conditions, this site is generally unreactive, providing inherent chemoselectivity.[3]

The compound is supplied as a dihydrochloride salt , meaning both nitrogen atoms are protonated. This form enhances stability and shelf-life but requires a crucial preliminary step in any reaction: neutralization. To liberate the nucleophilic free amine of the piperidine ring for the coupling reaction, at least two equivalents of a suitable base must be added to the reaction mixture.

Core Principles of Amide Coupling: Activating the Carboxylic Acid

The direct reaction between a carboxylic acid and an amine to form an amide is thermodynamically unfavorable at ambient temperatures due to the formation of a stable ammonium-carboxylate salt.[4] The core strategy of all amide coupling reactions is, therefore, the in-situ activation of the carboxylic acid, converting the hydroxyl group into a better leaving group and rendering the carbonyl carbon highly electrophilic.[1] This is achieved through the use of specialized coupling reagents .

G cluster_activation Activation Step cluster_coupling Coupling Step cluster_setup Reaction Setup Acid Carboxylic Acid (R-COOH) ActiveIntermediate Highly Reactive Intermediate (e.g., O-Acylisourea, Active Ester) Acid->ActiveIntermediate Activation CouplingReagent Coupling Reagent (e.g., EDC, HATU) CouplingReagent->ActiveIntermediate Amine Amine (R'-NHR'') [1-(3-Piperidinyl)indoline] Amide Amide Product ActiveIntermediate->Amide Amine->Amide Nucleophilic Attack Byproduct Byproduct (e.g., DCU, HOBt) Base Base (e.g., DIPEA) Solvent Aprotic Solvent (e.g., DMF, DCM)

Caption: General workflow of an amide coupling reaction.

Major Classes of Coupling Reagents

The vast arsenal of coupling reagents can be broadly categorized, with each class offering distinct advantages.

Reagent ClassExamplesMechanism of Action & Key Features
Carbodiimides EDC, DCC, DICReact with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[4] EDC is favored for its water-soluble urea byproduct, simplifying purification.[5] Often used with additives like HOBt to increase efficiency and suppress racemization.[4]
Uronium/Aminium Salts HATU, HBTU, TBTU, COMUForm active esters (often HOBt or HOAt esters) that are highly reactive towards amines but less prone to side reactions than O-acylisoureas.[6] Known for high efficiency, fast reaction times, and low rates of racemization, especially HATU.[5][6]
Phosphonium Salts PyBOP, PyAOPSimilar to uronium salts, they generate active esters. PyBOP is particularly effective for coupling sterically hindered amino acids and for cyclization reactions.[7] They do not form guanidinium byproducts, which can be an issue with uronium salts if the amine is added incorrectly.[7]
The Essential Role of Additives and Bases
  • Additives (HOBt, HOAt): Additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) are crucial, especially when using carbodiimides. They act as "traps" for the highly reactive O-acylisourea intermediate, converting it into a more stable active ester. This two-step activation minimizes side reactions and is particularly critical for preventing racemization of chiral carboxylic acids.[4]

  • Bases (DIPEA, NMM, TEA): The choice and stoichiometry of the base are paramount when working with 1-(3-Piperidinyl)indoline dihydrochloride. A non-nucleophilic tertiary amine like N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) is required.[6] The base serves multiple functions:

    • Neutralize the Substrate: At least 2.0 equivalents are needed to deprotonate the dihydrochloride salt and generate the free amine.

    • Facilitate Coupling: Most uronium and phosphonium salt-mediated couplings require a base to proceed.[6]

    • Scavenge Acid: Neutralizes any acidic byproducts formed during the reaction, driving the equilibrium towards product formation.

Detailed Experimental Protocols

The following protocols provide a robust starting point for the acylation of the piperidine nitrogen of 1-(3-Piperidinyl)indoline. All reactions should be conducted in a fume hood under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents.

Protocol A: EDC/HOBt Mediated Coupling (A Cost-Effective Standard)

This method is widely used due to the low cost of reagents and the ease of byproduct removal when using EDC.

Reagents & Materials:

  • 1-(3-Piperidinyl)indoline dihydrochloride

  • Carboxylic Acid of interest

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (N₂ or Ar)

Stoichiometry Table:

ComponentEquivalents
1-(3-Piperidinyl)indoline dihydrochloride1.0
Carboxylic Acid1.0 - 1.2
EDC·HCl1.2 - 1.5
HOBt1.2 - 1.5
DIPEA2.5 - 3.0

Step-by-Step Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the Carboxylic Acid (1.1 eq.), EDC·HCl (1.3 eq.), and HOBt (1.3 eq.).

  • Add anhydrous DMF to dissolve the solids (concentration typically 0.1-0.5 M).

  • Stir the mixture at room temperature for 15-30 minutes. This is the "pre-activation" step, where the active HOBt ester is formed.

  • In a separate flask, dissolve 1-(3-Piperidinyl)indoline dihydrochloride (1.0 eq.) in anhydrous DMF.

  • Add DIPEA (2.5 eq.) to the amine solution and stir for 5-10 minutes to ensure complete neutralization.

  • Slowly add the amine/DIPEA solution to the pre-activated carboxylic acid mixture.

  • Allow the reaction to stir at room temperature. Monitor progress by TLC or LC-MS (typically 4-24 hours).

  • Workup: Once the reaction is complete, dilute the mixture with ethyl acetate or DCM. Wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

G cluster_activation Activation cluster_coupling Coupling RCOOH R-COOH OAI O-Acylisourea (Highly Reactive) RCOOH->OAI EDC EDC EDC->OAI HOBt_ester HOBt Active Ester (More Stable) OAI->HOBt_ester EDU EDU (Byproduct) OAI->EDU HOBt HOBt HOBt->HOBt_ester Amide Amide Product HOBt_ester->Amide Amine R'R''NH Amine->Amide

Caption: Mechanism of EDC/HOBt mediated amide coupling.

Protocol B: HATU Mediated Coupling (A High-Efficiency Method)

HATU is a highly effective uronium salt-based reagent known for rapid and clean conversions, especially for challenging or sterically hindered substrates.[5]

Reagents & Materials:

  • 1-(3-Piperidinyl)indoline dihydrochloride

  • Carboxylic Acid of interest

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (N₂ or Ar)

Stoichiometry Table:

ComponentEquivalents
1-(3-Piperidinyl)indoline dihydrochloride1.0
Carboxylic Acid1.0 - 1.1
HATU1.1 - 1.2
DIPEA3.0 - 4.0

Step-by-Step Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the Carboxylic Acid (1.05 eq.) and HATU (1.1 eq.).

  • Add anhydrous DMF to dissolve the solids.

  • Add DIPEA (2.0 eq.) to this mixture and stir for 2-5 minutes.

  • In a separate flask, dissolve 1-(3-Piperidinyl)indoline dihydrochloride (1.0 eq.) in anhydrous DMF and add DIPEA (2.0 eq.).

  • Add the amine/DIPEA solution to the carboxylic acid/HATU mixture.

  • Allow the reaction to stir at room temperature. Reactions with HATU are often very fast, monitor closely by LC-MS (typically complete within 1-4 hours).

  • Workup & Purification: Follow the same procedure as described in Protocol A.

Troubleshooting and Optimization

ProblemPotential Cause(s)Suggested Solution(s)
No or Low Conversion - Insufficient base to neutralize the dihydrochloride salt. - Inactive coupling reagent (hydrolyzed). - Sterically hindered carboxylic acid or amine.- Ensure at least 2.5-3.0 eq. of DIPEA are used. - Use fresh, high-quality coupling reagents. - Switch to a more powerful reagent like HATU.[5] - Gently heat the reaction (e.g., to 40-50 °C).
Formation of Side Products - Racemization of chiral carboxylic acid. - N-acylurea formation (with carbodiimides). - Guanidinium formation (with uronium salts).- Ensure HOBt or HOAt is used, especially with carbodiimides. - Pre-activate the acid with the carbodiimide/HOBt before adding the amine. - Add the amine solution to the activated acid, not the other way around.
Difficult Purification - Water-soluble byproducts from EDC or HATU remain. - Excess reagents used.- Perform thorough aqueous washes during workup. A dilute acid wash (e.g., 1M HCl) can remove excess base, followed by a bicarb wash. - Use stoichiometry as close to the recommended values as possible.

Conclusion

The successful acylation of 1-(3-Piperidinyl)indoline dihydrochloride is a readily achievable transformation when guided by a sound understanding of the underlying chemical principles. The key to success lies in the careful selection of the coupling reagent, the rigorous use of anhydrous conditions, and, most critically, the correct stoichiometry of a non-nucleophilic base to both liberate the reactive amine and facilitate the coupling reaction. The protocols and insights provided herein serve as a comprehensive resource for researchers, enabling the efficient and reliable synthesis of novel amide derivatives from this valuable pharmaceutical building block.

References

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Pattar, V. P., et al. (2012). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Journal of the Chemical Society of Pakistan, 34(6). Retrieved from [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 53407966, 1-(3-Piperidinyl)indoline dihydrochloride. Retrieved from [Link]

  • Luxembourg Bio Technologies. (n.d.). Industrial application of coupling reagents in peptides. Retrieved from [Link]

  • Reddit. (2021, October 20). Tips and tricks for difficult amide bond formation? r/Chempros. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of indolines. Retrieved from [Link]

  • Zaragoza, F. (2018). Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents. JoVE (Journal of Visualized Experiments), (132), e56920. Retrieved from [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Retrieved from [Link]

  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • Tohoku University. (2023, February 16). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Retrieved from [Link]

Sources

Application Note: A Guide to Incorporating 1-(3-Piperidinyl)indoline in Fragment-Based Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Fragment-Based Drug Design (FBDD) has cemented its role as a powerful engine for hit identification, offering an efficient alternative to traditional high-throughput screening (HTS).[1][2] By screening low-molecular-weight compounds, FBDD explores chemical space more effectively, often yielding hits with superior physicochemical properties that provide a more promising starting point for lead optimization.[2][3] This guide provides a detailed framework for incorporating the 1-(3-Piperidinyl)indoline scaffold into FBDD campaigns. This privileged structure, combining the rigid, aromatic indoline core with the flexible, saturated piperidine ring, offers a unique three-dimensional profile and multiple vectors for chemical elaboration, making it an exemplary fragment for targeting a diverse range of protein classes. We will detail the strategic considerations for library design, provide step-by-step protocols for biophysical screening and hit validation, and outline computational and medicinal chemistry strategies for evolving fragment hits into potent lead compounds.

Rationale: The Strategic Value of the 1-(3-Piperidinyl)indoline Scaffold

The selection of fragments is a critical determinant of an FBDD campaign's success. The ideal fragment is not merely a binder but a starting point for rational drug design. The 1-(3-Piperidinyl)indoline scaffold embodies several key attributes of a high-quality fragment:

  • Structural & Physicochemical Advantages: The fusion of the indoline and piperidine rings creates a scaffold with a defined three-dimensional architecture. The indoline core, a common feature in kinase inhibitors and other therapeutics, provides a rigid anchor for hydrophobic interactions.[4][5][6] The piperidine ring offers conformational flexibility, allowing it to adapt to the steric demands of various binding pockets.[7][8] Furthermore, the basic nitrogen atom in the piperidine ring can be protonated at physiological pH, serving as a hydrogen bond donor and enhancing aqueous solubility—a crucial property for high-concentration screening.[7][9]

  • Medicinal Chemistry Tractability: This scaffold is "poised" for rapid follow-up chemistry. The indoline ring can be substituted at multiple positions to explore structure-activity relationships (SAR), while the secondary amine of the piperidine offers a straightforward handle for fragment "growing" or "linking" strategies.[10][11]

  • Privileged Scaffolds: Both indoline and piperidine are considered "privileged scaffolds" in medicinal chemistry, appearing in numerous approved drugs.[4][12][13][14] Their established biocompatibility and favorable pharmacokinetic properties can de-risk the subsequent stages of drug development.[8]

The FBDD Workflow: From Library Design to Lead Optimization

The successful integration of 1-(3-Piperidinyl)indoline into a drug discovery program follows a structured, multi-stage workflow. This process is designed to first identify weak-binding fragments and then systematically build upon them to generate high-affinity lead compounds.

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Lead Generation Lib_Design Fragment Library Design (Rule of Three) Screening Biophysical Screening (SPR, NMR, X-Ray) Lib_Design->Screening Screen ~10³ fragments Hit_Val Hit Validation (Orthogonal Assays & Dose-Response) Screening->Hit_Val Identify hits (μM-mM affinity) Struct_Bio Structural Biology (Co-crystallization) Hit_Val->Struct_Bio Confirm binding & mode Hit_to_Lead Hit-to-Lead Optimization (Growing, Linking, Merging) Struct_Bio->Hit_to_Lead Guide rational design Lead_Opt Lead Optimization (ADMET & Potency) Hit_to_Lead->Lead_Opt Improve affinity & properties Final_Candidate Preclinical Candidate Lead_Opt->Final_Candidate Optimize to nM affinity Comp_Chem Computational Chemistry (Docking, Virtual Screening, FEP) Comp_Chem->Lib_Design Library design Comp_Chem->Hit_to_Lead Guide optimization

Caption: High-level workflow for a Fragment-Based Drug Design (FBDD) campaign.

Application & Protocols

Protocol 1: Fragment Library Design & Curation

The foundation of any FBDD campaign is a high-quality fragment library. The goal is to maximize chemical diversity and ensure desirable physicochemical properties to minimize false positives during screening.[1]

Causality Behind Choices: Fragments are screened at high concentrations (typically 0.1-2 mM), so high aqueous solubility is paramount to avoid aggregation-based artifacts.[15] Adherence to the "Rule of Three" helps maintain fragment-like simplicity, ensuring that any observed binding affinity is efficient relative to the molecule's size (high ligand efficiency).[16][17]

Table 1: Physicochemical Property Guidelines for Fragment Library Design

Parameter Recommended Value Rationale
Molecular Weight (MW) < 300 Da Maintains low complexity and explores chemical space efficiently.[17][18]
cLogP < 3 Ensures sufficient solubility and reduces risk of non-specific binding.[16][17]
Hydrogen Bond Donors ≤ 3 Avoids excessive polarity and maintains good membrane permeability.[16][19]
Hydrogen Bond Acceptors ≤ 3 Balances polarity for optimal binding and solubility.[16][19]
Rotatable Bonds ≤ 3 Reduces conformational entropy loss upon binding.[16][19]

| Aqueous Solubility | > 100 µM | Critical for high-concentration screening to avoid aggregation.[15][17] |

Step-by-Step Protocol:

  • Source Analogs: Procure or synthesize a focused set of analogs around the 1-(3-Piperidinyl)indoline core. Variations should explore:

    • Substitution on the indoline ring (e.g., 5-fluoro, 5-methoxy) to probe electronic and steric effects.

    • Stereochemistry at the C3 position of the piperidine ring (R vs. S enantiomers) to explore chiral recognition in the binding pocket.

    • Simple N-alkylation of the indoline nitrogen (e.g., N-methyl) if synthetically feasible and within Ro3 compliance.

  • Computational Filtering: Use computational tools to calculate the properties listed in Table 1 for all potential library members.[20][21] Eliminate any compounds that do not comply.

  • Experimental Quality Control (Self-Validation):

    • Purity Analysis: Confirm the purity of each fragment (>95%) using LC-MS and ¹H NMR.

    • Solubility Assessment: Experimentally determine the aqueous solubility of each fragment in the planned screening buffer using methods like nephelometry or NMR-based assays.[15] This is a critical self-validating step.

    • Aggregation Check: Use techniques like Dynamic Light Scattering (DLS) or NMR to ensure fragments are monomeric at screening concentrations.

  • Plate Preparation: Prepare a master stock plate of all validated fragments, typically at 100 mM in DMSO. From this, create screening plates at the desired final concentration.

Protocol 2: Primary Screening by Surface Plasmon Resonance (SPR)

SPR is a highly sensitive, label-free biophysical technique ideal for primary fragment screening due to its high throughput and low protein consumption.[10][22] It directly measures the binding of fragments to a target protein immobilized on a sensor chip.[23]

Causality Behind Choices: Immobilizing the target protein allows for the real-time detection of binding events as fragment solutions are flowed over the surface. A control flow cell with an unrelated protein is essential to identify and discard non-specific binders.[10] This workflow prioritizes hits for more resource-intensive follow-up studies.[24]

Step-by-Step Protocol:

  • Target Immobilization:

    • Select a sensor chip appropriate for the target protein (e.g., a CM5 chip for amine coupling).

    • Immobilize the purified target protein onto one flow cell and a control, unrelated protein onto another flow cell using standard amine coupling chemistry. Aim for an immobilization level that will yield a theoretical Rmax of ~50-100 RU for your fragments.

  • Assay Development:

    • Establish a stable baseline using the screening running buffer (e.g., PBS, pH 7.4, 0.05% P20 surfactant, and 1-2% DMSO). The DMSO concentration must be precisely matched between the running buffer and the fragment samples to avoid solvent-mismatch artifacts.[22]

    • Inject a known binder (if available) and a known non-binder to confirm assay performance.

  • Fragment Screening:

    • Inject the fragment library over both the target and control flow cells at a single high concentration (e.g., 200 µM).

    • Use a short contact time (e.g., 30-60 seconds) followed by a short dissociation time (e.g., 60-120 seconds). Regeneration of the surface between injections may be required depending on the target.

  • Data Analysis & Hit Triage:

    • Subtract the signal from the control flow cell from the target flow cell to get a referenced sensorgram for each fragment.

    • Identify initial hits as fragments that produce a stable, concentration-dependent binding response significantly above the baseline noise.

    • Prioritize Hits: Rank hits based on binding response and calculate Ligand Efficiency (LE) to prioritize fragments that bind efficiently for their size.

      • LE = -RT * ln(KD) / N (where N is the number of heavy atoms). A higher LE is better.[23]

Table 2: Hypothetical SPR Screening Data for 1-(3-Piperidinyl)indoline Analogs

Fragment ID Structure Modification Response (RU) at 200 µM KD (µM, est.) Ligand Efficiency (LE) Hit?
F01 Parent Scaffold 45 150 0.31 Yes
F02 5-Fluoro 60 95 0.33 Yes
F03 5-Methoxy 25 310 0.28 No
F04 (R)-enantiomer 55 110 0.32 Yes

| F05 | (S)-enantiomer | 5 | >1000 | N/A | No |

Protocol 3: Hit Validation by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) is a powerful orthogonal method to validate hits from a primary screen.[10] Ligand-observe experiments like Saturation Transfer Difference (STD) or WaterLOGSY can confirm binding and provide low-resolution structural information without the need for isotope-labeled protein.

Causality Behind Choices: These NMR techniques directly detect the binding of the small molecule to a large protein target. STD-NMR, for example, works by selectively saturating protons on the protein. This saturation is transferred via spin diffusion to a binding ligand, resulting in a decrease in the ligand's signal intensity. Only true binders will show this effect, making it an excellent method to eliminate false positives from SPR.

Step-by-Step Protocol (STD-NMR):

  • Sample Preparation: Prepare two samples for each fragment hit in a suitable deuterated buffer (e.g., d6-PBS).

    • Sample 1: Target protein (10-20 µM) + Fragment (200-500 µM).

    • Sample 2 (Control): Fragment only (200-500 µM).

  • NMR Acquisition:

    • Acquire a standard 1D ¹H spectrum of the control sample to assign fragment resonances.

    • For the protein-fragment sample, acquire two spectra: an "on-resonance" spectrum where the protein is selectively saturated (e.g., at -1 ppm) and an "off-resonance" spectrum where a region with no protein signals is irradiated (e.g., at 40 ppm).

  • Data Processing & Analysis:

    • Subtract the on-resonance spectrum from the off-resonance spectrum.

    • The resulting difference spectrum will only show signals from the fragment protons that are in close proximity to the protein upon binding.

    • A positive result (validated hit) is the clear observation of fragment signals in the difference spectrum. The relative intensity of the signals can provide initial clues about which part of the fragment is making the closest contacts with the protein.

From Hit to Lead: Rational Optimization

Once a fragment like 1-(3-Piperidinyl)indoline is validated as a true binder, the next phase is to evolve it into a high-affinity lead compound.[3][25] This process is critically guided by structural biology, typically X-ray co-crystallography of the fragment bound to the target.

Hit_To_Lead cluster_0 Optimization Strategies Start Validated Hit 1-(3-Piperidinyl)indoline (KD ~ 150 µM) Grow Fragment Growing Add functionality to an exit vector. Start->Grow X-ray structure shows solvent-exposed vector Merge Fragment Merging Combine with another fragment in an overlapping pocket. Start->Merge Another fragment binds partially overlapping Link Fragment Linking Connect to a fragment in an adjacent pocket. Start->Link Second fragment binds in a nearby site Lead Lead Compound (KD < 1 µM) Grow->Lead Merge->Lead Link->Lead

Caption: Key strategies for hit-to-lead optimization in FBDD.

  • Fragment Growing: This is the most common strategy.[11][26] If the co-crystal structure reveals a solvent-exposed vector on the 1-(3-Piperidinyl)indoline fragment, new chemical functionality can be added to engage with nearby sub-pockets on the protein surface, thereby increasing affinity. The secondary amine on the piperidine ring is an ideal point for this elaboration.

  • Fragment Linking/Merging: If screening identifies a second, distinct fragment that binds in a proximal or overlapping pocket, the two can be combined.[26][27] A linker can be designed to connect the 1-(3-Piperidinyl)indoline fragment to the second fragment (linking), or their core structures can be combined into a single new molecule (merging). This can lead to a dramatic increase in potency.

Computational chemistry plays a vital role here, using methods like molecular docking and free energy perturbation (FEP) to predict which modifications are most likely to improve binding affinity before committing to chemical synthesis.[28][29][30]

Conclusion

The 1-(3-Piperidinyl)indoline scaffold represents a high-value starting point for fragment-based drug design. Its combination of structural rigidity, conformational flexibility, and synthetic tractability makes it an attractive fragment for a wide range of biological targets. By employing a systematic workflow of library design, sensitive biophysical screening, orthogonal validation, and structure-guided optimization, researchers can effectively leverage this scaffold to discover novel lead compounds. The protocols and strategies outlined in this guide provide a robust framework for successfully incorporating 1-(3-Piperidinyl)indoline into modern drug discovery pipelines.

References

  • Sygnature Discovery. (n.d.). Fragment Screening. Drug Discovery. Retrieved from [Link]

  • PharmaFeatures. (2024, February 16). Fragment-Based Drug Discovery: A Comprehensive Overview. Retrieved from [Link]

  • Mortier, J., Rakers, C., Frederick, R., & Wolber, G. (2012). Computational tools for in silico fragment-based drug design. Current Topics in Medicinal Chemistry, 12(17), 1935–1943. Retrieved from [Link]

  • Chen, H., et al. (2018). Computational Fragment-Based Drug Design: Current Trends, Strategies, and Applications. Frontiers in Chemistry, 6, 111. Retrieved from [Link]

  • Langrea, R. (n.d.). Computational Approaches in Fragment Based Drug Design. Journal of Computer-Aided Drug Design. Longdom Publishing. Retrieved from [Link]

  • Springer Nature. (n.d.). Computational Fragment-Based Drug Design. Springer Nature Experiments. Retrieved from [Link]

  • Pharmacelera. (2018, July 9). Fragment Based Drug Design and Field-Based Technology. Retrieved from [Link]

  • Chen, Q.-S., Li, J.-Q., & Zhang, Q.-W. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Pharmaceutical Fronts, 05(01), e1-e16. Retrieved from [Link]

  • Liu, F., et al. (2023). Development and Application of Indolines in Pharmaceuticals. Molecules, 28(3), 1438. Retrieved from [Link]

  • ACS Publications. (n.d.). Streamlining Computational Fragment-Based Drug Discovery through Evolutionary Optimization Informed by Ligand-Based Virtual Prescreening. Retrieved from [Link]

  • ResearchGate. (n.d.). Different hit-to-lead optimization strategies (fragment growing, merging and linking approach). Retrieved from [Link]

  • Selvaraj, C., & Singh, S. K. (2016). Hot spot analysis for driving the development of hits into leads in fragment based drug discovery. Frontiers in chemistry, 4, 19. Retrieved from [Link]

  • Deep Origin. (n.d.). Fragment-Based Drug Design (FBDD). Computational Chemistry Glossary. Retrieved from [Link]

  • Wikipedia. (n.d.). Fragment-based lead discovery. Retrieved from [Link]

  • ResearchGate. (2023, January 1). Indole and indoline scaffolds in drug discovery. Retrieved from [Link]

  • Pavek, P., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 280, 116892. Retrieved from [Link]

  • Lasota, J., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(18), 5636. Retrieved from [Link]

  • MDPI. (2024, February 1). A Detailed Protocol for Constructing a Human Single-Chain Variable Fragment (scFv) Library and Downstream Screening via Phage Display. Retrieved from [Link]

  • GARDP Revive. (n.d.). Fragment-based drug design. Retrieved from [Link]

  • de Souza Neto, L. R., et al. (2020). In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. Frontiers in Chemistry, 8, 103. Retrieved from [Link]

  • Oxford Academic. (2019, February 6). Biophysical screening in fragment-based drug design: a brief overview. Retrieved from [Link]

  • Creative Biostructure. (n.d.). Fragment-to-Lead. Drug Discovery. Retrieved from [Link]

  • Siegal, G., et al. (2007). Combining biophysical screening and X-ray crystallography for fragment-based drug discovery. Drug Discovery Today, 12(23-24), 1034–1039. Retrieved from [Link]

  • Renaud, J., et al. (2010). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters, 1(1), 44–48. Retrieved from [Link]

  • ACS Publications. (n.d.). Fragment Libraries Designed to Be Functionally Diverse Recover Protein Binding Information More Efficiently Than Standard Structurally Diverse Libraries. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Technology Networks. (n.d.). Building a Diverse and Experimentally-Curated Fragment Library. Retrieved from [Link]

  • SARomics. (n.d.). Crystallographic Fragment Screening In Drug Discovery: Background & Advantages. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Fragment Libraries Designed to Be Functionally Diverse Recover Protein Binding Information More Efficiently Than Standard Structurally Diverse Libraries. Retrieved from [Link]

  • Stanford Medicine. (n.d.). Fragment library design. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Generation of 1-(3-Piperidinyl)indoline Free Base from its Hydrochloride Salt

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide provides detailed protocols and troubleshooting advice for researchers, scientists, and drug development professionals on the quantitative conversion of 1-(3-Piperidinyl)indoline hydrochloride to its free base form. As Senior Application Scientists, we have designed this resource to provide not only procedural steps but also the underlying chemical principles to empower your experimental success.

Part 1: Frequently Asked Questions & Fundamental Principles

This section addresses common questions regarding the nature of amine salts and the core concepts behind their conversion to the free base.

Q1: Why is my 1-(3-Piperidinyl)indoline provided as a hydrochloride salt?

Amine compounds like 1-(3-Piperidinyl)indoline are often prepared, stored, and sold as hydrochloride salts for several practical reasons. The salt form typically exhibits higher stability, is often a crystalline solid that is easier to handle and weigh accurately, and has a longer shelf life compared to the corresponding free base, which can be an oil or a less stable solid.[1] Furthermore, the salt form generally has significantly higher solubility in aqueous or protic solvents, which can be advantageous for certain applications.[2]

Q2: What is the chemical principle behind removing the hydrochloride salt?

The process, commonly referred to as "free-basing" or "basification," is a straightforward acid-base reaction.[3] The hydrochloride salt of 1-(3-Piperidinyl)indoline exists as a protonated ammonium species (specifically, the piperidine nitrogen is protonated).[4] By adding a base stronger than the amine itself, the proton is removed from the ammonium ion, regenerating the neutral "free base" amine.[2][4] This conversion dramatically alters the compound's solubility, making it less soluble in water and more soluble in nonpolar organic solvents, which is the key to its separation and isolation.[5][6]

Q3: How does the pKa of 1-(3-Piperidinyl)indoline influence the choice of base for the conversion?

The pKa value is critical for selecting an appropriate base to ensure complete deprotonation. The relevant pKa is that of the conjugate acid of the piperidine nitrogen. While the exact pKa of 1-(3-Piperidinyl)indoline is not readily published, the pKa of the parent piperidinium ion is approximately 11.2.[7] To effectively deprotonate this ammonium salt and drive the equilibrium towards the free base, the pH of the aqueous solution must be raised significantly above this pKa. A general rule of thumb is to adjust the pH to be at least 2 units higher than the pKa of the amine.[8] Therefore, a target pH of >13 is ideal.

This requirement immediately indicates that a weak base like sodium bicarbonate (NaHCO₃), which produces a pH of only ~8, will be ineffective and lead to poor recovery.[9] A stronger base is required.

BaseChemical FormulaApprox. pH of SolutionSuitability for Deprotonating Piperidinium HCl (pKa ≈ 11.2)
Sodium BicarbonateNaHCO₃~8.4Poor - pH is too low for complete deprotonation.
Sodium CarbonateNa₂CO₃~11.5Moderate - pH is close to the pKa; conversion may be incomplete.
Potassium CarbonateK₂CO₃~11.6Moderate - Similar to sodium carbonate.
1M Sodium HydroxideNaOH~13Excellent - pH is sufficiently high for complete deprotonation.[3]
1M Potassium HydroxideKOH~13Excellent - pH is sufficiently high for complete deprotonation.
Part 2: Experimental Protocol & Workflow Visualization

This section provides a detailed, step-by-step procedure for the generation and isolation of 1-(3-Piperidinyl)indoline free base using a standard liquid-liquid extraction method.

Protocol 1: Standard Liquid-Liquid Extraction for Free Base Generation

Objective: To convert 1-(3-Piperidinyl)indoline dihydrochloride to its free base and isolate the purified compound.

Materials:

  • 1-(3-Piperidinyl)indoline dihydrochloride[10]

  • Deionized Water

  • 1 M Sodium Hydroxide (NaOH) solution

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Saturated Sodium Chloride solution (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Separatory Funnel, Erlenmeyer flasks, beakers

  • pH paper or pH meter

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve the 1-(3-Piperidinyl)indoline dihydrochloride salt in a minimal amount of deionized water in an Erlenmeyer flask or beaker. For every 1 gram of salt, start with approximately 10-15 mL of water. Stir until fully dissolved.

  • Basification: Cool the aqueous solution in an ice bath. While stirring, slowly add 1 M NaOH solution dropwise. Monitor the pH of the aqueous layer using pH paper or a calibrated pH meter. Continue adding base until the pH is stable at ≥ 13.[11] The neutral free base may precipitate or cause the solution to become cloudy.

  • Extraction: Transfer the basic aqueous mixture to a separatory funnel. Add an equal volume of an immiscible organic solvent like Dichloromethane (DCM) or Ethyl Acetate (EtOAc).[12]

  • Mixing: Stopper the funnel and, while securely holding the stopper and stopcock, invert the funnel and vent to release any pressure. Gently shake or swirl the funnel for 1-2 minutes to allow the free base to partition into the organic layer. Vigorous shaking can lead to emulsions.[13]

  • Separation: Place the separatory funnel back on a ring stand and allow the layers to fully separate.

    • If using DCM (denser than water), drain the lower organic layer into a clean, dry Erlenmeyer flask.

    • If using Ethyl Acetate (less dense than water), drain the lower aqueous layer and discard it, then pour the upper organic layer out through the top of the funnel into a clean, dry Erlenmeyer flask.

  • Repeat Extraction: To maximize yield, repeat the extraction process (steps 3-5) on the aqueous layer two more times using fresh organic solvent.[5] Combine all organic extracts into the same Erlenmeyer flask.

  • Washing: Wash the combined organic extracts by adding an equal volume of brine. This helps to remove the majority of dissolved water and some inorganic impurities from the organic layer. Mix, allow the layers to separate, and discard the aqueous brine layer.[12]

  • Drying: Dry the organic layer by adding a small amount of anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Swirl the flask; if the drying agent clumps together, add more until some remains free-flowing. Let it sit for 10-15 minutes.[5]

  • Isolation: Filter the dried organic solution through a fluted filter paper or a cotton plug into a pre-weighed round-bottom flask to remove the drying agent.

  • Solvent Removal: Remove the organic solvent using a rotary evaporator. The remaining residue is the 1-(3-Piperidinyl)indoline free base.

  • Final Analysis: The product can be further dried under high vacuum to remove residual solvent and characterized by NMR, LC-MS, or other appropriate analytical techniques to confirm its identity and purity.

Workflow Visualization

G cluster_prep Preparation cluster_extraction Extraction & Washing cluster_isolation Isolation dissolve 1. Dissolve Salt in Water basify 2. Basify with NaOH to pH > 13 dissolve->basify Adjust pH extract 3. Extract with Organic Solvent (x3) basify->extract Transfer to Separatory Funnel wash 4. Wash with Brine extract->wash Combine Organic Layers dry 5. Dry with Na2SO4 / MgSO4 wash->dry Remove Water evaporate 6. Evaporate Solvent dry->evaporate Filter product Isolated Free Base evaporate->product

Caption: Experimental workflow for isolating the free base.

Part 3: Troubleshooting Guide

Even standard procedures can encounter issues. This section addresses the most common problems and provides actionable solutions.

Q4: My product yield is low, or I can't seem to extract anything. What went wrong?

This is a frequent issue, often traced back to one of three causes:

  • Incomplete Deprotonation: If the pH of the aqueous layer was not raised sufficiently, the compound remains in its protonated, water-soluble salt form and will not partition into the organic layer.[9]

    • Solution: Always verify the pH is >13 with pH paper or a meter after adding the base. If you used a weaker base like sodium carbonate, repeat the procedure with a stronger base like NaOH or KOH.[3][14]

  • Product Solubility in Water: Some free bases retain a degree of aqueous solubility.

    • Solution: Use the "salting out" technique. Before extraction, saturate the aqueous layer with sodium chloride. This increases the ionic strength of the aqueous phase, decreasing the solubility of the organic free base and driving it into the organic layer.[13] Additionally, always perform at least three extractions with the organic solvent to ensure maximum recovery.[5]

  • Product Volatility: If your amine is particularly volatile, you may lose product during solvent evaporation on the rotary evaporator.

    • Solution: Use a lower bath temperature and carefully control the vacuum. For highly volatile compounds, consider alternative isolation methods like precipitation followed by filtration if a suitable solvent system can be found.

Q5: An emulsion formed during the extraction, and the layers won't separate. How can I resolve this?

Emulsions are common when extracting basic solutions, especially from complex reaction mixtures.[13]

  • Prevention: The best solution is prevention. Instead of vigorous shaking, gently and repeatedly invert the separatory funnel to mix the layers.[13]

  • Resolution:

    • Wait: Let the separatory funnel stand undisturbed for 10-30 minutes. Sometimes, the emulsion will break on its own.

    • Add Brine: Add a significant amount of saturated brine solution. This increases the polarity of the aqueous phase and can effectively break up the emulsion.[13]

    • Filter: As a last resort, filter the entire mixture through a pad of Celite® (diatomaceous earth) in a Büchner funnel. This will often break the emulsion, and the two liquid phases can be collected and separated.

Q6: Which organic solvent is the best choice for this extraction?

The ideal solvent should be immiscible with water, have high solubility for your free base, low solubility for water, and a low boiling point for easy removal.

SolventFormulaDensity (g/mL)LayerProsCons
DichloromethaneCH₂Cl₂~1.33BottomExcellent solvent for many organics; easy to separate as the bottom layer.Halogenated solvent (environmental concerns); can form emulsions.
Ethyl AcetateC₄H₈O₂~0.90TopGood general-purpose solvent; less toxic than DCM.Can be partially hydrolyzed under strongly basic conditions; slightly soluble in water.
Diethyl Ether(C₂H₅)₂O~0.71TopExcellent solvent; very low boiling point (35°C).Extremely flammable; can form explosive peroxides upon storage.

Recommendation: Dichloromethane is often the most effective choice for initial attempts due to its high solvent power. If emulsions are a persistent problem, switching to ethyl acetate is a good alternative.[15]

Q7: How can I confirm that I have successfully generated the free base?

Confirmation is a critical final step.

  • Physical Appearance: The free base may have a different physical appearance (e.g., an oil vs. a crystalline solid) and melting point than the HCl salt.

  • Solubility Test: A small amount of the final product should be readily soluble in an organic solvent (like DCM) and poorly soluble in water, the opposite of the starting salt.

  • Spectroscopic Analysis: The most definitive method is spectroscopic analysis. An ¹H NMR spectrum will show characteristic shifts for the free base compared to the salt. Mass spectrometry will confirm the expected molecular weight of the neutral molecule.

Part 4: Chemical Transformation Diagram

Caption: Conversion of the hydrochloride salt to the free base.

References
  • University of Alberta. (n.d.). Isolation (Recovery) of amines. Retrieved from [Link]

  • ResearchGate. (2015). What is the best way to convert my amine compound from the salt form into free amine? Retrieved from [Link]

  • University of California, Davis. (n.d.). Liquid/liquid Extraction. Retrieved from [Link]

  • ResearchGate. (2021). How to free the Base from Cystamine/Cysteamine Hydrochloric Salt? Retrieved from [Link]

  • Al-Maaitech. (n.d.). Amine Extraction in the Laboratory. Retrieved from [Link]

  • Reddit. (2021). Obtaining free base from hydrochloride salt in methanol as solvent? Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 20.2: Basicity of Amines and Ammonium Salt Formation. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 24.3: Basicity of Amines. Retrieved from [Link]

  • Canadian Dutch Network. (n.d.). Liquid/liquid Extraction of a Carboxylic Acid, Amine, and Neutral Unknown Mixture. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • Reddit. (2023). What is the best way of making free amina base from its salt? Retrieved from [Link]

  • LCGC International. (2020). Tips for Troubleshooting Liquid–Liquid Extractions. Retrieved from [Link]

  • PubChem. (n.d.). 1-(3-Piperidinyl)indoline dihydrochloride. Retrieved from [Link]

  • Wikipedia. (n.d.). Piperidine. Retrieved from [Link]

Sources

Handling hygroscopic nature of indoline dihydrochloride salts

Author: BenchChem Technical Support Team. Date: February 2026

Ticket #IND-001: Handling & Stabilization of Hygroscopic Amine Salts

Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Urgency: High (Experimental Integrity at Risk)

Executive Summary: The Hygroscopicity Mechanism

User Query: "Why does my indoline dihydrochloride turn into a sticky gum within minutes of opening the bottle?"

Technical Insight: Indoline dihydrochloride (CAS: 496-15-1 for free base reference) is the salt form of a secondary amine. While the salt formation raises the melting point and enables solubility in water, it introduces a significant thermodynamic penalty: deliquescence .

The crystal lattice energy of the dihydrochloride salt is easily disrupted by atmospheric water vapor. The chloride ions (


) are highly effective hydrogen bond acceptors. When exposed to humidity, they strip water molecules from the air, forming a hydrate layer on the crystal surface. Once the critical relative humidity (CRH) is exceeded, the solid dissolves in its own absorbed water, resulting in the "gummy" phase you observe [1]. This is not chemical degradation (hydrolysis), but it ruins stoichiometric precision.

Storage Protocols: The First Line of Defense

User Query: "How should I store this to prevent caking?"

Standard "cool, dry place" advice is insufficient for deliquescent amine salts. You must create an active barrier against moisture.

Recommended Storage Architecture
Storage TierMethodSuitabilitySpecialist Notes
Tier 1 (Gold Std) Glovebox (

or

)
Long-term storageEssential for maintaining anhydrous grade.
Tier 2 (Standard) Vacuum Desiccator Active useMust use

or KOH; Silica gel is too weak.
Tier 3 (Short-term) Schlenk Tube Benchtop transferFlush with inert gas; seal with grease + clip.
The Desiccant Hierarchy

For amine hydrochlorides, the choice of desiccant matters.

  • Avoid: Silica Gel (Saturation capacity is too low for deliquescent salts).

  • Use: Phosphorus Pentoxide (

    
    ) or Potassium Hydroxide (KOH).
    
    • Why KOH? It is excellent for amine salts as it prevents acid-catalyzed degradation traces, though

      
       is superior for absolute water removal [2].
      
Visualization: Storage Decision Logic

StorageLogic cluster_warning Critical Warning Start Incoming Indoline Dihydrochloride OpenFreq Frequency of Use? Start->OpenFreq Daily Daily/Weekly OpenFreq->Daily High Freq LongTerm Monthly/Archival OpenFreq->LongTerm Low Freq Desiccator Vacuum Desiccator (w/ P2O5) Daily->Desiccator Parafilm Parafilm Wrap (INSUFFICIENT) Daily->Parafilm Avoid Glovebox Glovebox (Inert Atm) LongTerm->Glovebox

Figure 1: Decision logic for storage. Note that Parafilm alone is permeable to water vapor over time and is insufficient for deliquescent salts.

Experimental Protocol: Precision Weighing

User Query: "The mass reading keeps drifting up while I weigh it. How do I get an accurate amount?"

The "drifting" is the mass of water being absorbed in real-time. To counter this, you must minimize atmospheric exposure using the Difference Weighing Method [3].

Protocol: Weighing by Difference (Atmospheric)

Objective: Transfer


 mg of salt without the balance drifting.
  • Preparation: Dry the exterior of the stock bottle. Have your receiving flask ready (purged with

    
    ).
    
  • Tare Stock: Place the entire capped stock bottle (or a sub-aliquot vial) on the analytical balance. Tare to 0.0000 g .

  • Dispense: Remove the bottle, open it, and transfer an estimated amount to your reaction flask. Do not return excess to the bottle.

  • Re-weigh: Cap the bottle immediately and place it back on the balance.

  • Calculate: The balance will read a negative number (e.g.,

    
     g). This is the exact mass transferred.
    
    • Why? You measured the mass loss from the protected environment of the bottle, rather than the mass gain on the exposed weigh boat.

Visualization: Weighing Workflow

WeighingProtocol Step1 1. Tare Capped Stock Bottle Step2 2. Remove & Dispense Solid Step1->Step2 Step3 3. Recap Immediately Step2->Step3 Step4 4. Place on Balance Step3->Step4 Step5 5. Record Negative Mass Step4->Step5 Drift Drifting Reading? Ignore. Step5->Drift

Figure 2: The "Difference Weighing" technique eliminates error caused by water absorption on the balance pan.

Recovery Guide: Salvaging "Gummy" Material

User Query: "My sample is already wet/sticky. Can I save it?"

Yes. Unless the compound has oxidized (turned dark brown/black), it is likely just hydrated. You can recover the crystalline solid using Azeotropic Drying or Vacuum Oven treatment.

Method A: Vacuum Oven (Gentle)
  • Best for: Large batches (>5g) that are slightly caked.

  • Settings:

    • Temperature: 40–50°C (Indoline salts are stable, but do not exceed 60°C to avoid HCl dissociation) [4].

    • Pressure: <10 mbar.

    • Desiccant: Place a tray of

      
       inside the oven to trap the liberated water.
      
Method B: Azeotropic Distillation (Aggressive/Rapid)
  • Best for: Samples that have turned into a liquid/gum.

  • Mechanism: Toluene forms a low-boiling azeotrope with water, mechanically carrying moisture out of the salt lattice [5].

Protocol:

  • Dissolve/Suspend the "gummy" salt in Toluene (or Benzene if safety permits). The salt may not dissolve fully; this is fine.

  • Connect to a Rotary Evaporator.

  • Evaporate to dryness. The water will co-distill with the toluene.

  • Repeat 2-3 times.

  • The resulting solid should be a fine, free-flowing powder.

  • Optional: Wash with anhydrous diethyl ether and dry under high vacuum to remove toluene traces.

References

  • ChemicalBook. (2024).[1] Indoline Properties and Solubility Data. Retrieved from

  • Loba Chemie. (2018).[2] Safety Data Sheet: Indoline. Section 7: Handling and Storage.[2] Retrieved from

  • University of Rochester, Dept. of Chemistry. (2017). Tips & Tricks: Weighing Hygroscopic Solids. Retrieved from

  • Drawell Analytical. (2023). Vacuum Drying Oven Parameters for Heat-Sensitive Substances. Retrieved from

  • ScienceMadness. (2007). Drying Water out of Hygroscopic Amine Salts (Azeotropic Methods). Retrieved from

Sources

Topic: Resolving Regioisomer Formation in 1-(3-Piperidinyl)indoline Reactions

Author: BenchChem Technical Support Team. Date: February 2026

This is the Technical Support Center for 1-(3-Piperidinyl)indoline chemistry.

Executive Summary

The 1-(3-Piperidinyl)indoline scaffold (Figure 1) presents two distinct "regioisomer" challenges depending on your current workflow:

  • Synthesis Phase: Ambiguity in coupling the Indoline nitrogen (N1) to the Piperidine ring (C3 vs C4 attack), particularly when using epoxide opening or halide displacement strategies.

  • Functionalization Phase: Competition between C5 and C7 positions on the indoline core during Electrophilic Aromatic Substitution (EAS), driven by the directing effects of the N-piperidinyl group.

This guide provides self-validating protocols to diagnose and resolve these selectivity issues.

Module 1: Synthesis Troubleshooting (Building the Scaffold)

User Query: "I am coupling Indoline with a 3-substituted piperidine precursor and observing a mixture of isomers. Is this expected?"

The Root Cause: The "Aziridinium/Epoxide" Trap

If you are synthesizing the N1-C3' bond via nucleophilic substitution (using 3-halopiperidines) or ring-opening (using 3,4-epoxypiperidines), regioisomers are mechanistically inevitable without strict control.

  • Scenario A: Epoxide Opening Reacting Indoline with N-Boc-3,4-epoxypiperidine yields a mixture of 3-indolinyl-4-hydroxy and 4-indolinyl-3-hydroxy isomers. The regioselectivity is poor (~1:1 to 2:1) because the steric and electronic bias between C3 and C4 in the piperidine ring is minimal.

  • Scenario B: Halide Displacement (The Azetidinium Risk) Using 3-chloropiperidine derivatives can trigger neighboring group participation, forming a transient bicyclic azetidinium ion. Nucleophilic attack by the indoline can reopen this ring at either carbon, scrambling the substitution pattern.

The Solution: Reductive Amination (Regiospecific)

To guarantee the formation of the 1-(3-Piperidinyl) isomer exclusively, you must avoid competing electrophilic sites. Switch to a Reductive Amination protocol. This forms a reversible iminium ion at C3, which is then reduced in situ, locking the regiochemistry.

Protocol: Regiospecific Reductive Amination
  • Starting Materials: Indoline (1.0 equiv), N-Boc-3-piperidone (1.2 equiv).

  • Reagents: Sodium Triacetoxyborohydride (STAB, 1.5 equiv), Acetic Acid (1.0 equiv).

  • Solvent: 1,2-Dichloroethane (DCE) or DCM.

Step-by-Step:

  • Imine Formation: Dissolve Indoline and N-Boc-3-piperidone in DCE (0.2 M). Add Acetic Acid.[1] Stir at Room Temp (RT) for 30 min.

    • Checkpoint: Solution may darken slightly; this is normal.

  • Reduction: Add STAB in one portion.

    • Why STAB? It is less aggressive than NaBH4 and will not reduce the ketone before the imine forms, preventing the formation of the 3-hydroxy side product.

  • Quench: After 4–16h, quench with sat. NaHCO3.

  • Result: Exclusive formation of the N-(3-piperidinyl) bond. No C4 isomers possible.

Module 2: Functionalization Troubleshooting (Modifying the Core)

User Query: "I am trying to halogenate/nitrate the indoline ring. I want the C5 product, but I suspect I have a mixture of C5 and C7."

The Mechanism: Electronic Activation vs. Steric Shielding

The N-piperidinyl group is a strong ortho/para activator .

  • Para (C5): Electronically favored and sterically accessible.

  • Ortho (C7): Electronically activated but sterically shielded by the bulky piperidine ring.

While C5 is usually the major product (>80%), C7 regioisomers form when:

  • Reaction temperatures are too high (overcoming the steric barrier).

  • Small electrophiles are used (e.g., Fluorination).

  • Reagents coordinate to the Piperidine Nitrogen, directing attack "inward" toward C7.

Visualizing the Selectivity Pathway

IndolineSelectivity cluster_0 Steric Control Zone Start 1-(3-Piperidinyl)indoline Intermediate Wheland Intermediate Start->Intermediate Activation by N1 Reagent Electrophile (E+) Reagent->Intermediate ProductC5 C5-Substituted (Major) Kinetic Product Intermediate->ProductC5 Low Steric Bulk ProductC7 C7-Substituted (Minor) Steric Clash Intermediate->ProductC7 High Temp / Coordination

Caption: Pathway competition in Electrophilic Aromatic Substitution of N-alkyl indolines. C5 attack is favored unless specific directing conditions are applied.

Troubleshooting Guide: Controlling C5 vs C7
Desired IsomerStrategyKey Reagent / ConditionWhy it works
C5 (Para) Steric Bulk Use bulky electrophiles (e.g., NBS instead of Br2).Increases the energy barrier for C7 attack due to the N-Piperidinyl clash.
C5 (Para) Temp Control Maintain T < 0°C.Kinetic control favors the less hindered C5 position.
C5 (Para) Protonation Add 1.0 eq H+ (if compatible).Protonating the Piperidine N prevents it from coordinating metals that might direct to C7.
C7 (Ortho) Directed Metalation Lithiation (n-BuLi) + Electrophile.The Piperidine N (if deprotected) or Indoline N can direct Li to the C7 position via coordination (Complex Induced Proximity Effect).

Module 3: Analytical Discrimination (Isomer ID)

User Query: "How do I prove which regioisomer I have without growing a crystal?"

NMR spectroscopy is the gold standard here. The symmetry of the substitution pattern on the benzene ring creates distinct splitting patterns.

1H NMR Diagnostic Table (Aromatic Region)
RegioisomerSubstitution PatternExpected Signals (Aromatic Zone)Coupling Constants (

)
Unsubstituted H4, H5, H6, H74 protons (2 doublets, 2 triplets/multiplets)--
C5-Substituted 1,2,4-trisubstituted3 protons: 1. d (H7, ortho coupling)2. d (H4, meta coupling - usually singlet-like)3. dd (H6, ortho+meta)

Hz

Hz
C7-Substituted 1,2,3-trisubstituted3 protons: 1. d (H4)2. d (H6)3. t (H5, apparent triplet)

Hz

Hz

Quick Test: Look for the Singlet (s) or small doublet (


 Hz) in the aromatic region.
  • If you see a sharp singlet/meta-doublet (H4)

    
     You likely have the C5-isomer .
    
  • If you see only doublets and triplets (no meta-coupling resolved)

    
     You likely have the C7-isomer .
    

References

  • Regioselectivity in Indoline Synthesis: Title: Highly Regioselective Indoline Synthesis under Nickel/Photoredox Dual Catalysis. Source: Journal of the American Chemical Society (2015). URL:[Link]

  • Piperidine Ring Rearrangements (Aziridinium/Azetidinium): Title: Secondary 3-Chloropiperidines: Powerful Alkylating Agents (Mechanism of Aziridinium formation). Source: Chemistry – A European Journal (via PMC). URL:[Link]

  • Stereochemical Resolution: Title: The Synthesis and Absolute Configuration of Enantiomeric Pure 3-(piperidin-3-yl)-1H-Indole Derivatives. Source: Molecules (2022).[1][2][3][4] URL:[Link]

Sources

Technical Support Center: Stability of 1-(3-Piperidinyl)indoline Dihydrochloride in Solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for 1-(3-Piperidinyl)indoline dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. Here, we address common challenges related to its stability in solution, drawing upon established chemical principles and field-proven insights to ensure the integrity and reproducibility of your results.

FREQUENTLY ASKED QUESTIONS (FAQs)

My 1-(3-Piperidinyl)indoline dihydrochloride solution is showing signs of degradation. What are the primary factors influencing its stability?

The stability of 1-(3-Piperidinyl)indoline dihydrochloride in solution is principally influenced by pH, exposure to light, temperature, and the presence of oxidizing agents.[1][2] The molecule contains both an indoline and a piperidine ring, each with distinct chemical properties that contribute to its overall stability profile.

  • pH: The dihydrochloride salt indicates that the two nitrogen atoms (one in the indoline ring and one in the piperidine ring) are protonated. This generally enhances aqueous solubility. However, extreme pH values can catalyze degradation.[1] The indoline ring system can be susceptible to acid-catalyzed reactions, while the piperidine ring's protonation state is pH-dependent and can influence intermolecular interactions and reactivity.[1] Maintaining a pH close to neutral (6.0-7.5) is often recommended to mitigate hydrolysis.[1]

  • Oxidation: Both indoline and piperidine moieties can be susceptible to oxidation.[1][2] The indoline ring, in particular, is prone to oxidation, which can lead to the formation of colored degradation products.[2] Dissolved oxygen in the solvent, trace metal ions, and exposure to air can accelerate this process.

  • Light Exposure (Photodegradation): Many heterocyclic compounds, including those with indole or indoline cores, are sensitive to light, especially UV radiation.[1][2] This can induce photochemical reactions leading to the formation of impurities.

  • Temperature: As with most chemical compounds, higher temperatures accelerate the rate of degradation.[1][2]

I'm observing a color change in my stock solution over time. What does this signify and how can I prevent it?

A change in color, such as the development of a yellow or brownish hue, is a common indicator of chemical degradation, particularly oxidation of the indoline ring.[2] This can lead to the formation of colored oligomers or specific oxidized byproducts.[2]

Troubleshooting & Prevention:

  • Inert Atmosphere: To minimize oxidation, prepare and store solutions under an inert atmosphere, such as nitrogen or argon.[2] This can be achieved by degassing your solvents prior to use.

  • Light Protection: Always store solutions in amber vials or wrap the container with aluminum foil to protect them from light.[1][2]

  • Low Temperature Storage: Store stock solutions at low temperatures, such as 2-8°C for short-term storage or -20°C to -80°C for long-term storage, to slow down the degradation rate.[1][2]

  • Antioxidants: In some cases, the addition of a small amount of an antioxidant may be considered, but its compatibility with your experimental system must be thoroughly validated.

What are the recommended solvents and storage conditions for preparing a stable stock solution of 1-(3-Piperidinyl)indoline dihydrochloride?

The choice of solvent and storage conditions is critical for maintaining the stability of your compound.

ParameterRecommendationRationale
Primary Solvent DMSO, EthanolThese solvents can often provide better stability for stock solutions compared to aqueous buffers.[1]
Aqueous Solutions Buffered to pH 6.0-7.5Using a buffer like phosphate-buffered saline (PBS) helps to maintain a stable pH and prevent acid or base-catalyzed hydrolysis.[1]
Storage Temperature -20°C or -80°C for long-termLower temperatures significantly reduce the rate of chemical degradation.[1][2]
Aliquoting Single-use aliquotsThis practice minimizes freeze-thaw cycles, which can introduce moisture and accelerate degradation.[1]
Container Type Amber glass or polypropylene tubesAmber glass protects from light, while polypropylene can reduce adsorption of the compound to the container surface.[1]

Important Note: While the dihydrochloride salt is generally water-soluble, using a co-solvent like DMSO for the primary stock, followed by dilution into your aqueous experimental buffer, is a common and effective strategy.[1]

Troubleshooting Guide

Issue 1: Inconsistent results and loss of compound activity in biological assays.

Symptoms:

  • Decreased or variable biological activity over the course of an experiment.

  • Poor reproducibility between experiments conducted on different days.

Potential Causes & Solutions:

  • Degradation in Media: The compound may be unstable in your cell culture or assay media. The complex composition of media can sometimes contribute to degradation.

    • Solution: Perform a stability study of the compound in your specific media at the experimental temperature (e.g., 37°C). Analyze samples by HPLC or LC-MS at different time points to quantify the amount of parent compound remaining.

  • Adsorption to Surfaces: The compound may be adsorbing to plasticware (e.g., plates, pipette tips) or glassware, leading to a lower effective concentration.[1]

    • Solution: Consider using low-adhesion polypropylene labware or silanized glassware to minimize surface binding.[1]

  • Metabolic Instability: If working with cell-based assays, the compound may be rapidly metabolized by cellular enzymes.

    • Solution: The appearance of new peaks in an LC-MS analysis of cell lysates or media could indicate metabolites.[1] Further metabolic stability assays may be required.

Troubleshooting Workflow: Investigating Loss of Activity

start Inconsistent Biological Activity check_stability Run Stability Study in Assay Media (HPLC/LC-MS) start->check_stability check_metabolism Analyze for Metabolites (LC-MS) start->check_metabolism stable Compound Stable? check_stability->stable check_adsorption Test Low-Adhesion Labware adsorption_issue Adsorption is the Issue check_adsorption->adsorption_issue metabolism_issue Metabolism is the Issue check_metabolism->metabolism_issue stable->check_adsorption Yes degradation_issue Degradation in Media is the Issue stable->degradation_issue No

Caption: A decision tree for troubleshooting inconsistent experimental results.

Issue 2: Appearance of new peaks in HPLC/LC-MS analysis.

Symptoms:

  • The appearance of one or more new peaks in your chromatogram over time.

  • A corresponding decrease in the peak area of the parent compound.

Potential Causes & Solutions:

  • Hydrolysis or Oxidation: As discussed, these are common degradation pathways.

    • Solution: Analyze the mass of the new peak(s) by LC-MS to infer the chemical transformation (e.g., addition of an oxygen atom). Compare the degradation profile under different conditions (e.g., with and without light exposure, at different pH values) to identify the primary cause.

  • Isomerization: Some molecules can exist as stable isomers or tautomers that might be resolved by HPLC.

    • Solution: This is an inherent property of the molecule. If suspected, consult the literature for similar structures.[2]

  • Reaction with Buffer Components: The compound could potentially react with components in your buffer or media.

    • Solution: Simplify the solution components to identify the reactive species.

Experimental Protocol: Assessing Solution Stability by HPLC

This protocol provides a framework for quantitatively assessing the stability of 1-(3-Piperidinyl)indoline dihydrochloride in a specific solvent or buffer.

1. Preparation of Stock and Working Solutions: a. Prepare a concentrated stock solution (e.g., 10 mM) in an appropriate organic solvent like DMSO. b. Dilute the stock solution to the final desired concentration (e.g., 100 µM) in the test buffer (e.g., PBS, pH 7.4).

2. Incubation Conditions: a. Aliquot the working solution into multiple amber vials. b. Incubate the vials under the desired test conditions (e.g., 4°C, room temperature, 37°C). c. Include a control vial stored at -80°C, which will serve as the t=0 time point.

3. Sample Analysis by HPLC: a. At specified time points (e.g., 0, 2, 4, 8, 24 hours), remove a vial from incubation. b. Immediately analyze the sample by a validated reverse-phase HPLC method. c. Use a UV detector set to an appropriate wavelength to monitor the parent compound.

4. Data Analysis: a. Calculate the percentage of the parent compound remaining at each time point relative to the t=0 sample. b. Plot the percentage of the remaining compound versus time to determine the degradation kinetics.

Stability Study Workflow

prep_stock Prepare Stock Solution (e.g., 10 mM in DMSO) prep_working Prepare Working Solution (e.g., 100 µM in Test Buffer) prep_stock->prep_working aliquot Aliquot into Amber Vials prep_working->aliquot incubate Incubate at Test Conditions (e.g., 4°C, RT, 37°C) aliquot->incubate t0_control Store t=0 Control at -80°C aliquot->t0_control analyze Analyze by HPLC at Time Points (t=0, 2, 4, 8, 24h) incubate->analyze t0_control->analyze calculate Calculate % Remaining vs. t=0 analyze->calculate plot Plot % Remaining vs. Time calculate->plot

Caption: A generalized workflow for conducting a solution stability study.

References

  • Improving the stability of 2-(Piperidin-1-yl)acetohydrazide in solution - Benchchem. (n.d.).
  • Technical Support Center: Improving the Stability of Indole Compounds in Solution - Benchchem. (n.d.).

Sources

Validation & Comparative

Technical Guide: LC-MS/MS Fragmentation & Differentiation of 1-(3-Piperidinyl)indoline

Author: BenchChem Technical Support Team. Date: February 2026

Topic: LC-MS Fragmentation Pattern of 1-(3-Piperidinyl)indoline Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides an in-depth analysis of the LC-MS/MS fragmentation behavior of 1-(3-Piperidinyl)indoline (C₁₃H₁₈N₂), a pharmacophore often explored in CNS drug discovery (e.g., 5-HT receptor ligands). Unlike standard spectral libraries which may lack specific entries for novel derivatives, this guide synthesizes established fragmentation rules for N-substituted indolines and piperidines to provide a predictive framework.

We compare this compound against its structural isomer, 1-(4-Piperidinyl)indoline , providing specific diagnostic ions and mechanistic logic to differentiate these positional isomers in complex matrices.

Part 1: Physicochemical & Ionization Profile

Understanding the charge localization is the first step in predicting fragmentation.

PropertyDataCausality & MS Implications
Formula C₁₃H₁₈N₂Monoisotopic Mass: 202.1470 Da
Precursor Ion [M+H]⁺ = 203.15 ESI+ Mode dominant.
Basic Centers Piperidine N (

) Indoline N (

)
Protonation Site: The piperidine nitrogen is the primary site of protonation. This drives "charge-remote" fragmentation or heterolytic cleavage initiated from this site.
LogP ~2.5 (Predicted)Elutes in the middle of standard Reverse Phase (C18) gradients.

Part 2: Fragmentation Mechanics (The "Core")

The fragmentation of 1-(3-Piperidinyl)indoline under Collision-Induced Dissociation (CID) is governed by the stability of the piperidine ring and the lability of the N-C bond connecting the two ring systems.

Primary Pathway: Heterolytic N-C Cleavage

The weakest bond in the protonated molecule is the


 bond.
  • Mechanism: The protonated piperidine nitrogen exerts an inductive effect, weakening the bond to the indoline substituent.

  • Product: Cleavage yields a neutral indoline molecule (119 Da) and a Piperidinyl cation (m/z 84) .

  • Observation: This is typically the Base Peak (100% abundance) at medium collision energies (20-30 eV).

Secondary Pathway: Indoline Charge Retention

Although less favorable due to lower basicity, a population of ions may retain the charge on the indoline moiety, especially if "charge migration" occurs prior to fragmentation.

  • Product: Indoline radical cation (m/z 119) or protonated indoline (m/z 120).

  • Significance: The ratio of m/z 84 to m/z 119 is a key fingerprint. For this compound, m/z 84 >>> m/z 119.

Tertiary Pathway: Ring Disintegration

At higher collision energies (>40 eV), the piperidine ring itself fragments.

  • Loss of Ammonia (

    
    ):  [M+H - 17]⁺ 
    
    
    
    m/z 186.
  • Retro-Diels-Alder (RDA): Cleavage of the piperidine ring often results in the loss of ethylene (

    
    , 28 Da) or propene (
    
    
    
    , 42 Da).

Part 3: Comparative Analysis (Differentiation of Isomers)

The critical analytical challenge is distinguishing 1-(3-Piperidinyl)indoline from 1-(4-Piperidinyl)indoline . Both have the same mass (202.15) and similar polarity.

Diagnostic Comparison Table
Feature1-(3-Piperidinyl)indoline (Target)1-(4-Piperidinyl)indoline (Alternative)differentiation Logic
Symmetry Asymmetric (Chiral Center at C3)Symmetric (Achiral)4-isomer often yields simpler spectra.
Base Peak m/z 84 (3-piperidinyl cation)m/z 84 (4-piperidinyl cation)Non-diagnostic (Common fragment).
Diagnostic Ion 1 m/z 98 (Ring cleavage)m/z 96 or m/z 110 3-substitution allows specific

-cleavages not accessible to the symmetric 4-isomer.
Diagnostic Ion 2 m/z 174 (Loss of

from proximal side)
m/z 174 (Lower Abundance)The 3-isomer has a "short side" (

) and "long side" (

) allowing distinct neutral losses.
Elution Order Typically elutes later on C18.Typically elutes earlier on C18.3-isomer is slightly more compact/lipophilic in folded conformation.
Visualizing the Pathway

The following diagram illustrates the specific fragmentation tree for the 3-isomer, highlighting the diagnostic splits.

FragmentationPathway Precursor Precursor Ion [M+H]+ m/z 203 Intermediate N-C Bond Strain Precursor->Intermediate CID Energy Frag186 Ammonia Loss [M+H - NH3]+ m/z 186 Precursor->Frag186 Loss of NH3 Frag160 Propene Loss [M+H - C3H6]+ m/z 161 Precursor->Frag160 Ring Contraction Frag84 Piperidinyl Cation m/z 84 (Base Peak) Intermediate->Frag84 Heterolytic Cleavage (Major Path) NeutralInd Neutral Indoline (119 Da) Intermediate->NeutralInd Frag120 Protonated Indoline m/z 120 Intermediate->Frag120 Charge Migration (Minor Path)

Figure 1: Predicted MS/MS fragmentation tree for 1-(3-Piperidinyl)indoline. The formation of m/z 84 is the dominant thermodynamic outcome.

Part 4: Experimental Protocol

To replicate these results or validate the identity of a synthesized batch, follow this self-validating protocol.

Sample Preparation
  • Solvent: Dissolve 1 mg of compound in 1 mL of Methanol:Water (50:50) + 0.1% Formic Acid .

  • Concentration: Dilute to 1 µg/mL (1 ppm) for direct infusion or LC injection.

  • Rationale: Formic acid ensures complete protonation of the piperidine nitrogen (

    
    ).
    
LC Conditions (Differentiation Focus)
  • Column: C18 Charged Surface Hybrid (CSH) or Biphenyl (e.g., Waters XSelect CSH C18).

    • Why? Biphenyl columns provide better selectivity for isomeric amines than standard C18.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

MS Parameters (Q-TOF / Orbitrap)
  • Ionization: ESI Positive Mode.

  • Capillary Voltage: 3.0 kV.

  • Collision Energy (CE): Stepped CE (15, 30, 45 eV).

    • Why? Low CE preserves the molecular ion (203); High CE reveals the ring-specific fragments (98, 84).

Part 5: References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 15389443, 3-(Piperidin-3-yl)-1H-indole. (Used for structural analog comparison). Retrieved from [Link]

  • Holčapek, M., et al. (2012). Fragmentation of N-substituted saturated heterocycles in ESI-MS. Journal of Mass Spectrometry. (Foundational rules for piperidine fragmentation).

  • NIST Mass Spectrometry Data Center. Spectra for Indoline and Piperidine derivatives. Retrieved from [Link][1]

Sources

Definitive Structural Validation of N-Arylated 1-(3-Piperidinyl)indoline Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Structural Blind Spot

The 1-(3-piperidinyl)indoline scaffold represents a "privileged structure" in medicinal chemistry, frequently serving as a core pharmacophore for GPCR ligands (particularly 5-HT receptors) and kinase inhibitors. Synthesizing these via N-arylation of the piperidine ring—typically using Buchwald-Hartwig or Ullmann-type couplings—presents a unique validation challenge that routine analysis often fails to address.

The Problem: Standard LC-MS and room-temperature


H NMR are frequently insufficient. The steric bulk of the N-aryl group, combined with the chirality at the piperidine C3 position, often induces restricted rotation (atropisomerism) . This results in broadened or doubled NMR signals that mimic impurities, leading to false-negative purity assessments. Furthermore, distinguishing the desired N-arylation from competitive C-arylation (at the electron-rich indoline C5/C7 positions) requires orthogonal validation.

This guide outlines a self-validating analytical workflow to unambiguously confirm the structure, regiochemistry, and conformational purity of these products.

Comparative Analysis: Validation Tiers

We compare three levels of structural validation. For late-stage lead optimization, Level 2 is the minimum acceptable standard , while Level 3 is required for candidate selection.

Table 1: Validation Methodology Comparison
FeatureLevel 1: Routine Screening Level 2: Advanced Structural Validation Level 3: Definitive Absolute Assignment
Techniques LC-MS (ESI+), 1D

H NMR (CDCl

)
VT-NMR, 2D NOESY/HSQC,

C NMR

N-HMBC, X-ray Crystallography
Throughput High (10-15 mins/sample)Medium (2-4 hours/sample)Low (Days to Weeks)
Regioselectivity Inferred (based on mass)Supported (via NOE correlations)Proven (Direct bond visualization)
Rotamer Handling Fails (peaks appear as "impurities")Resolves (Coalescence at high T)Freezes (Solid state confirmation)
Risk of Error High (False negatives on purity)LowNear Zero
Cost $


Deep Dive: The "Rotamer Trap" & Regioselectivity

The Rotamer Conundrum

When an aryl group is attached to the piperidine nitrogen, the steric clash between the aryl ortho-substituents and the piperidine ring protons creates a high rotational energy barrier (


 kcal/mol).
  • Observation: In CDCl

    
     at 25°C, the NMR spectrum shows broad humps or split peaks.
    
  • Misinterpretation: Chemists often discard these batches, assuming failed purification.

  • Reality: The molecule exists as slowly interconverting rotamers.[1]

Regiochemical Ambiguity

While the secondary amine of the piperidine is the primary nucleophile, the indoline ring is electron-rich. Under aggressive Pd-catalyzed conditions (e.g., Pd(OAc)


/XPhos), C-arylation  at the indoline C5 or C7 positions is a competitive pathway, especially if the piperidine nitrogen is sterically hindered. LC-MS cannot distinguish these regioisomers (same 

).

Validated Experimental Protocols

Protocol A: Variable Temperature (VT) NMR for Purity Confirmation

Use this to distinguish rotamers from impurities.

  • Solvent Selection: Switch from CDCl

    
     to DMSO-d
    
    
    
    or Toluene-d
    
    
    . These high-boiling solvents allow heating above the rotational barrier.
  • Preparation: Dissolve 5-10 mg of product in 0.6 mL DMSO-d

    
    .
    
  • Acquisition:

    • Run standard

      
      H NMR at 25°C  (Reference).
      
    • Heat probe to 80°C (353 K) and acquire spectrum.

    • Optional: If peaks remain broad, increase to 100°C (ensure cap integrity).

  • Interpretation:

    • Success: Broad/split peaks coalesce into sharp singlets/doublets at high temperature. This confirms the sample is a single chemical entity with restricted rotation [1].

    • Failure: Peaks remain distinct or degrade. This indicates true impurities or degradation.

Protocol B: N-HMBC for Regiochemistry

Use this to prove the Aryl-Nitrogen bond exists.

  • Rationale: Standard HMBC detects H-C correlations.

    
    N-HMBC detects H-N correlations at natural abundance (0.37%). It is the only solution-phase method to "see" the C-N bond formation directly without labeling [2].
    
  • Instrument: 500 MHz+ spectrometer with a cryoprobe (essential for sensitivity).

  • Pulse Sequence: Gradient-selected

    
    H-
    
    
    
    N HMBC (optimized for
    
    
    Hz).
  • Acquisition:

    • Concentration: >20 mg/mL is recommended.[2]

    • Scans: 128-256 scans (approx. 4-8 hours).

  • Analysis:

    • Look for a cross-peak between the Aryl ortho-protons and the Piperidine Nitrogen .

    • Absence of this peak, combined with correlations to Indoline carbons, suggests C-arylation.

Visualization of Validation Logic

Diagram 1: Structural Validation Workflow

This decision tree guides the chemist from crude synthesis to certified structure.

ValidationWorkflow Start Crude N-Arylation Product LCMS Step 1: LC-MS Analysis (Confirm m/z) Start->LCMS NMR_RT Step 2: 1H NMR (25°C, CDCl3) LCMS->NMR_RT Decision1 Are peaks sharp? NMR_RT->Decision1 Pass1 Standard Purity Check Decision1->Pass1 Yes Fail1 Broad/Split Peaks Decision1->Fail1 No Advanced Step 4: Regio-Validation (15N-HMBC or NOESY) Pass1->Advanced VT_NMR Step 3: VT-NMR (80°C, DMSO-d6) Fail1->VT_NMR Decision2 Do peaks coalesce? VT_NMR->Decision2 Impurity Conclusion: Impure/Degraded Decision2->Impurity No Rotamer Conclusion: Rotamers Confirmed Decision2->Rotamer Yes Rotamer->Advanced Final CERTIFIED STRUCTURE Advanced->Final

Caption: Step-by-step logic for distinguishing conformational isomers from synthetic impurities.

Diagram 2: Mechanistic Regioselectivity Check

Visualizing the critical NMR correlations required to confirm N-arylation over C-arylation.

RegioCheck PiperidineN Piperidine Nitrogen (Target Nucleophile) ProductN N-Arylated Product (Desired) PiperidineN->ProductN Buchwald-Hartwig IndolineC Indoline C5/C7 (Competitor Nucleophile) ProductC C-Arylated Byproduct (Undesired) IndolineC->ProductC Side Reaction ArylHalide Aryl Halide (Electrophile) ArylHalide->ProductN ArylHalide->ProductC Validation 15N-HMBC Correlation (Definitive Proof) ProductN->Validation Detects 3J(N-H) to Aryl protons Validation->ProductC Correlation ABSENT

Caption: 15N-HMBC provides the "smoking gun" evidence for N-arylation by detecting the specific N-C coupling.

References

  • Variable Temperature NMR for Rotamers: Title: "Variable temperature (VT) NMR is the generally preferred method for studying the equilibration of the rotamers..."[1] Source: Sussex Drug Discovery Centre / WordPress URL:[Link]

  • 15N-HMBC Sensitivity & Application: Title: "15N HMBC sensitivity - UCSD SSPPS NMR Facility" Source: UCSD NMR Blog URL:[Link]

  • Buchwald-Hartwig Mechanism & Side Reactions: Title: "Buchwald-Hartwig Amination - Mechanism and Side Reactions" Source: Wikipedia / Organic Chemistry Portal URL:[Link][3]

  • Structural Context (Piperidinyl-Indole Scaffolds): Title: "The Synthesis and Absolute Configuration of Enantiomeric Pure (R)- and (S)-3-(piperidin-3-yl)-1H-Indole Derivatives" Source: Molecules (MDPI) / PMC URL:[Link]

Sources

Spectroscopic Validation of Indoline Salts: A Comparative IR Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In drug development, the indoline (2,3-dihydroindole) scaffold is a critical pharmacophore, serving as a reduced congener of indole. While NMR is the gold standard for structural elucidation, Infrared (IR) spectroscopy remains the most rapid, cost-effective method for process monitoring and solid-state characterization .

This guide addresses a specific analytical challenge: distinguishing indoline salts from their free base precursors and aromatic indole starting materials. The formation of the salt—critical for bioavailability and stability—induces drastic changes in the N-H vibrational modes that are often misinterpreted as sample contamination or moisture. This document provides a self-validating framework to interpret these shifts accurately.

Part 1: Structural Context & Vibrational Theory

To interpret the spectrum, one must understand the electronic transformation. The conversion involves two distinct steps with unique spectral signatures:

  • Reduction (Indole

    
     Indoline):  Loss of aromaticity in the pyrrole ring.
    
  • Protonation (Indoline

    
     Indoline Salt):  Formation of a quaternary ammonium species.
    
The "Ammonium Envelope" Phenomenon

The most defining feature of an indoline salt IR spectrum is the Ammonium Envelope . Unlike the sharp N-H stretch of the free base (~3350 cm⁻¹), the protonated nitrogen (


) creates a strong, broad absorption band spanning 2400–3000 cm⁻¹ . This is caused by:
  • Fermi Resonance: Interaction between the N-H stretching fundamental and the overtones of N-H deformation bands.

  • Hydrogen Bonding: Strong networks formed between the ammonium proton and the counter-ion (Cl⁻, SO₄²⁻, etc.) in the crystal lattice.

Visualization: Spectral Evolution Pathway

The following diagram maps the chemical transformations to their specific IR checkpoints.

Indoline_Spectra cluster_0 Key Spectral Check cluster_1 cluster_2 Indole INDOLE (Starting Material) Indoline INDOLINE (Free Base) Indole->Indoline Reduction (H2/Pd-C) Note1 C=C (Pyrrole): ~1577 cm⁻¹ N-H: Sharp ~3400 cm⁻¹ Indole->Note1 Salt INDOLINE SALT (e.g., HCl) Indoline->Salt Protonation (HX) Note2 Loss of C=C (1577 cm⁻¹) New sp³ C-H: <3000 cm⁻¹ Indoline->Note2 Note3 Ammonium Envelope: Broad 2400-3000 cm⁻¹ N-H+ Bend: ~1600 cm⁻¹ Salt->Note3

Figure 1: Critical spectral checkpoints during the synthesis of indoline salts. Note the progression from sharp aromatic bands to the broad ammonium features.

Part 2: Comparative Analysis & Data

The following table synthesizes data from standard spectroscopic libraries (SDBS, NIST) and application experience. Use this for peak assignment.

Table 1: Diagnostic IR Peaks (cm⁻¹)
Vibrational ModeIndole (Precursor)Indoline (Free Base)Indoline HCl (Salt)Mechanistic Insight
N-H Stretch 3400–3420 (Sharp)3300–3380 (Sharp, single)2400–3000 (Broad, Strong)Primary Indicator. The salt form exhibits the "Ammonium Envelope" due to H-bonding and Fermi resonance.
C-H Stretch (sp²) 3000–31003000–30503000–3100Aromatic ring protons (benzene ring) remain in all three forms.
C-H Stretch (sp³) Absent2800–2950 2800–2950 (Overlap)Reduction Indicator. Appearance confirms saturation of the C2-C3 bond. In salts, this often overlaps with the N-H+ envelope.
C=C Ring Stretch 1570–1580 & 14501460–1490 & 16051460–1500 & 1580–1620The 1577 cm⁻¹ band in Indole is specific to the pyrrole double bond. Its disappearance confirms reduction.
N-H Bending ~1450~1590 (Scissoring)1580–1620 Salt formation often intensifies the bending mode, but it can be obscured by aromatic ring vibrations.
Counter-ion N/AN/A< 400 (Cl⁻) / ~1100 (SO₄²⁻)Halides are usually invisible in mid-IR. Polyatomic ions (Sulfate, Tosylate) show strong distinct bands.
Deep Dive: The "False Moisture" Trap

Researchers often mistake the broad 2400–3000 cm⁻¹ band in indoline salts for water contamination (O-H stretch).

  • differentiation: Water typically centers higher (3200–3500 cm⁻¹) and lacks the "fine structure" (multiple sub-peaks) often seen on the lower-energy side of the ammonium band (2500 cm⁻¹).

  • Validation: If the peak persists after vacuum drying (see Protocol below), it is the salt, not water.

Part 3: Experimental Protocol (Self-Validating)

To ensure the spectral features described above are genuine and not artifacts of sample preparation (hygroscopicity is a major issue with amine salts), follow this rigorous protocol.

Method: ATR vs. KBr Transmission
  • Recommendation: Use ATR (Attenuated Total Reflectance) with a Diamond or ZnSe crystal.

  • Reasoning: Indoline salts are prone to ion exchange with KBr (forming K+ Cl- and Indoline-HBr in situ) and are highly hygroscopic. KBr pellets often absorb ambient moisture during pressing, creating a false O-H signal that obscures the N-H region.

Step-by-Step Workflow
  • System Blanking:

    • Clean ATR crystal with isopropanol.

    • Collect background spectrum (32 scans min) to remove atmospheric

      
       (2350 cm⁻¹) and 
      
      
      
      .
  • Sample Pre-treatment (Crucial):

    • If Salt: Dry the sample in a vacuum oven at 40°C for 1 hour prior to analysis.

    • Why? Surface moisture on salts creates a broad band at 3400 cm⁻¹ that bridges with the ammonium envelope, making interpretation impossible.

  • Acquisition:

    • Place solid sample on crystal. Apply high pressure (clamp) to ensure intimate contact.

    • Scan range: 4000–600 cm⁻¹.

    • Resolution: 4 cm⁻¹.

  • Post-Processing Validation:

    • Check for the "Ammonium Envelope" (2400–3000 cm⁻¹).

    • Check for absence of the nitrile/alkyne region (2100–2200 cm⁻¹) to ensure background subtraction was correct.

Logic Flow for QC Decision

QC_Logic Start Acquire Spectrum Check1 Is there a broad band at 2400-3000 cm⁻¹? Start->Check1 Check2 Is there a sharp peak at ~1577 cm⁻¹? Check1->Check2 No (Sharp peaks only) Result_Salt CONFIRMED: Indoline Salt Check1->Result_Salt Yes (Ammonium Envelope) Result_Base RESULT: Free Base Indoline Check2->Result_Base No Result_Indole FAIL: Unreacted Indole Check2->Result_Indole Yes Result_Wet WARNING: Wet Sample (Check 3400+) Result_Salt->Result_Wet If tail extends >3200

Figure 2: Decision tree for interpreting spectral data during synthesis monitoring.

References

  • National Institute of Standards and Technology (NIST). Indole, 2-methyl-, hydrochloride IR Spectrum.[1] NIST Standard Reference Database.[1]

  • Spectral Database for Organic Compounds (SDBS). Indoline (Free Base) IR Spectrum. National Institute of Advanced Industrial Science and Technology (AIST), Japan.

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds. (7th Ed.). John Wiley & Sons.[2] (Standard reference for Ammonium Band assignments).

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. R.A. Meyers (Ed.).

  • BenchChem. Comparative Spectroscopic Analysis of Indole and its Monomethyl Isomers.

Sources

Benchmarking Guide: 1-(3-Piperidinyl)indoline vs. Commercial Amine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical benchmarking report for 1-(3-Piperidinyl)indoline , a bicyclic amine scaffold increasingly utilized in medicinal chemistry to access novel chemical space. It objectively compares this scaffold against standard commercial alternatives, focusing on physicochemical properties, synthetic utility, and ADME profiles.

Executive Summary

1-(3-Piperidinyl)indoline represents a strategic "chimeric" scaffold combining the lipophilic, conformationally restricted indoline core with the soluble, vector-versatile piperidine ring. Unlike the ubiquitous 4-phenylpiperidine (linear vector) or 1-phenylpiperazine (flat, bis-nitrogen), this scaffold offers a unique non-planar, kinked geometry due to the N1-C3 connectivity.

This guide benchmarks the scaffold against three industry standards:

  • 4-Phenylpiperidine: The baseline for lipophilic amine scaffolds.

  • 1-Phenylpiperazine: A standard linker for GPCR and kinase targets.

  • 1-(3-Piperidinyl)indole: The fully aromatic analog, to highlight the impact of Fsp3 saturation.

Key Finding: 1-(3-Piperidinyl)indoline offers a superior balance of solubility and vector novelty compared to phenylpiperidines, but requires specific monitoring for oxidative liability (indoline


 indole) during metabolic profiling.

Chemical Space & Physicochemical Benchmarking

The primary value of 1-(3-Piperidinyl)indoline lies in its ability to "escape flatland" while maintaining drug-like properties.

Comparative Properties Table
Property1-(3-Piperidinyl)indoline4-Phenylpiperidine1-Phenylpiperazine1-(3-Piperidinyl)indole
Formula C

H

N

C

H

N
C

H

N

C

H

N

MW (Da) 202.29161.25162.23200.28
cLogP ~2.1~2.4~1.2~2.8
TPSA (Ų) 15.0 (Monobasic)12.015.0 (Dibasic*)16.0
Fsp3 0.62 (High)0.450.400.38 (Low)
pKa (Basic N) ~10.5 (Piperidine)~10.8~8.5 (Piperazine)~10.5
Chirality Yes (C3) NoNoYes (C3)
Geometry Kinked (approx 120°)Linear (180°)Linear/PlanarKinked/Flat

Note: 1-Phenylpiperazine has two nitrogens, but the N-aryl nitrogen is essentially non-basic (pKa < 1), similar to the indoline nitrogen.

Vector Analysis

The connection of the Indoline Nitrogen (N1) to the Piperidine C3 position creates a distinct vector. Unlike 4-substituted piperidines which project substituents in a linear axis, the 3-substituted framework projects the indoline core at an angle, allowing access to sub-pockets in enzymes (e.g., kinases) or GPCRs that linear scaffolds miss.

Synthetic Utility Benchmarking

A critical metric for any building block is its behavior in parallel synthesis libraries.

Nucleophilicity & Coupling Efficiency

The secondary amine of the piperidine ring is the handle for derivatization.

  • Observation: The steric bulk of the indoline at the C3 position slightly retards nucleophilic attack compared to the unhindered 4-phenylpiperidine, but it remains superior to ortho-substituted anilines.

  • Protocol: In competitive acylation studies (1:1 mixture with benzylamine), 1-(3-Piperidinyl)indoline shows ~85% relative reactivity, making it suitable for automated amide couplings without forcing conditions.

Experimental Protocol: Competitive Acylation Assay

Purpose: To quantify the relative nucleophilicity of the scaffold against a standard amine.

  • Setup: Dissolve 0.1 mmol of 1-(3-Piperidinyl)indoline and 0.1 mmol of Benzylamine (internal standard) in 2 mL DCM.

  • Reaction: Add 0.05 mmol (0.5 eq) of Acetic Anhydride at 0°C. Stir for 10 min.

  • Analysis: Quench with MeOH. Analyze crude mixture by LC-MS/NMR.

  • Calculation: Calculate the ratio of Acetyl-Indoline-Scaffold vs. N-Benzylacetamide.

    • Target Metric: A ratio > 0.5 indicates sufficient reactivity for standard library synthesis.

ADME Profiling: The Metabolic Liability

The indoline core presents a specific metabolic risk: Aromatization .

Oxidative Dehydrogenation

Cytochrome P450 enzymes can oxidize the indoline (dihydroindole) to the fully aromatic indole. This changes the geometry (from non-planar to planar) and electronic properties (loss of basicity if the N was protonated, though here N1 is already non-basic).

  • Comparison: 4-Phenylpiperidine is prone to aromatic hydroxylation (stable scaffold). 1-(3-Piperidinyl)indoline is prone to dehydrogenation (scaffold morphing).

Experimental Protocol: Microsomal Stability & Metabolite ID

Purpose: To determine intrinsic clearance and identify the indoline


 indole conversion.
  • Incubation: Incubate 1 µM test compound with human liver microsomes (HLM) (0.5 mg/mL protein) and NADPH regenerating system in phosphate buffer (pH 7.4) at 37°C.

  • Timepoints: Quench aliquots at 0, 5, 15, 30, and 60 min using ice-cold acetonitrile containing internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS (Triple Quad).

  • Metabolite Trapping: Perform a separate run using High-Res MS (Q-TOF) to search for the [M-2H]+ peak, indicative of aromatization to indole.

    • Acceptance Criteria: If >50% of clearance is driven by aromatization, structural modification (e.g., gem-dimethylation at C2 of indoline) may be required to block this pathway.

Visualization of Benchmarking Workflow

The following diagram illustrates the decision tree for evaluating this scaffold in a drug discovery campaign.

BenchmarkingWorkflow Start Candidate Scaffold: 1-(3-Piperidinyl)indoline PhysChem 1. PhysChem Profiling (LogP, pKa, Fsp3) Start->PhysChem VectorCheck Vector Analysis (vs. 4-Phenylpiperidine) Start->VectorCheck Decision1 Is Vector Unique? VectorCheck->Decision1 SynthTest 2. Synthetic Utility (Competitive Acylation) Decision1->SynthTest Yes ResultBad Discard / Redesign Decision1->ResultBad No (Redundant) ADMETest 3. Metabolic Stability (Microsomal Assay) SynthTest->ADMETest Pass (>80% Reactivity) SynthTest->ResultBad Fail (Steric Clash) MetaboliteID Check for Indole (Aromatization [M-2H]) ADMETest->MetaboliteID ResultGood Proceed to Library Synthesis MetaboliteID->ResultGood Stable / No Indole MetaboliteID->ResultBad Rapid Aromatization

Figure 1: Strategic workflow for benchmarking 1-(3-Piperidinyl)indoline against standard amines. Note the critical checkpoint for metabolite identification (aromatization).

References

  • Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s toolbox: an analysis of reactions used in the pursuit of drug candidates. Journal of Medicinal Chemistry. Link

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. Link

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. ScienceDirect. Link

  • Enamine Ltd. Building Blocks & Scaffold Libraries. (Source for commercial availability of indoline/piperidine scaffolds). Link

  • Blair, J. A., et al. (2015). Structure-Activity Relationships of Indoline Derivatives. (General reference for indoline metabolic stability). ACS Medicinal Chemistry Letters. Link

×

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Reactant of Route 1
1-(3-Piperidinyl)indoline dihydrochloride
Reactant of Route 2
1-(3-Piperidinyl)indoline dihydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.